Glucoprotamin
Description
Properties
CAS No. |
164907-72-6 |
|---|---|
Molecular Formula |
C44H50ClN4.Br.2BrH |
Synonyms |
Glucoprotamin |
Origin of Product |
United States |
Foundational & Exploratory
Glucoprotamin: A Technical Examination of a Disinfectant Formulation
It is crucial to clarify that "Glucoprotamin" is not a recognized single chemical entity within scientific and chemical literature. Instead, it is the trade name for a disinfectant product. This guide, therefore, will focus on the known components of this compound-based disinfectants, their chemical nature, and the formulation principles, rather than the synthesis of a single, non-existent molecule.
The disinfectant known as this compound is a formulation primarily based on the active ingredients glutaraldehyde and cocospropylenediamineguanidinium acetate. This combination provides a broad spectrum of antimicrobial activity, effective against bacteria, fungi, and viruses. The efficacy of this formulation stems from the synergistic action of its components.
Chemical Components and Structures
The primary active ingredients in this compound formulations are:
-
Glutaraldehyde: A dialdehyde with the chemical formula C5H8O2. It is a potent sterilizing agent that cross-links proteins, disrupting cellular functions in microorganisms.
-
Cocospropylenediamineguanidinium Acetate: This is a quaternary ammonium compound. The "cocospropylenediamine" part indicates a derivative of fatty acids from coconut oil. These compounds act as cationic surfactants, disrupting the cell membranes of microbes.
Due to the proprietary nature of commercial disinfectant formulations, the exact synthesis process for the final "this compound" product is not publicly available. The synthesis would involve the formulation of its active ingredients, rather than the creation of a single "this compound" molecule.
Antimicrobial Mechanism of Action
The antimicrobial action of this compound is a result of the combined effects of its components. Glutaraldehyde, an electrophile, reacts with nucleophilic groups in proteins and nucleic acids, such as amine and thiol groups. This cross-linking activity is non-specific and highly effective at inactivating a wide range of microorganisms.
The quaternary ammonium compound, cocospropylenediamineguanidinium acetate, acts as a surfactant. Its positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.
The logical relationship for the formulation of a this compound-type disinfectant can be visualized as follows:
Caption: Logical workflow for the formulation of a this compound-type disinfectant.
Concluding Remarks
Glucoprotamin: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a broad-spectrum antimicrobial agent widely utilized for disinfection in medical and industrial settings. Chemically, it is a conversion product of L-glutamic acid and cocopropylene-1,3-diamine, exhibiting potent bactericidal, fungicidal, and virucidal properties.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. Its efficacy against a wide range of microorganisms, including mycobacteria and antibiotic-resistant strains, makes it a valuable alternative to traditional disinfectants like aldehydes and phenols.[3]
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is not attributed to a single mode of action but rather a multi-pronged attack on microbial cells. This multifaceted mechanism contributes to its broad efficacy and a lower propensity for the development of microbial resistance. The primary mechanisms include disruption of the cell envelope, protein denaturation, and enzymatic inactivation.
Disruption of the Microbial Cell Envelope
This compound, possessing a diamine structure, functions as a cationic surfactant. This chemical characteristic is central to its ability to disrupt the integrity of the microbial cell membrane.
-
Electrostatic Interaction and Membrane Permeabilization : The positively charged diamine moieties in this compound are believed to interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This electrostatic interaction displaces the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane of Gram-negative bacteria, leading to increased membrane permeability.[4][5] Studies on similar long-chain diamines have demonstrated their ability to cause rapid depolarization of the cytoplasmic membrane and permeabilization of the bacterial outer membrane.[6][7][8]
-
Cell Lysis and Leakage of Intracellular Contents : Following the initial disruption of the cell envelope, this compound can induce the formation of pores or micelles within the lipid bilayer. This compromises the membrane's function as a selective barrier, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell lysis.
Protein Denaturation and Precipitation
At higher concentrations, this compound acts as a protoplasmic poison, leading to the precipitation of cellular proteins. This non-specific denaturation of structural proteins and enzymes disrupts cellular function and contributes to the rapid killing of microorganisms.
Inactivation of Cellular Enzymes
Even at lower concentrations, this compound can inactivate essential cellular enzyme systems. By interfering with the function of enzymes involved in critical metabolic pathways, this compound disrupts cellular homeostasis and viability. This enzymatic inhibition is a key aspect of its bacteriostatic and bactericidal effects.
The multifaceted antimicrobial action of this compound is visually summarized in the following diagram:
Quantitative Data on Antimicrobial Efficacy
The bactericidal and fungicidal efficacy of this compound has been quantified in numerous studies, often expressed as a logarithmic (log) reduction in viable microbial counts. A higher log reduction signifies a greater killing efficiency.[9][10][11]
| Microorganism Type | Organism(s) | Concentration of this compound | Contact Time | Log Reduction (CFU) | Reference(s) |
| Bacteria (Aerobic) | Mixed hospital isolates | 1.5% | 60 minutes | 5.98 ± 0.48 | [3] |
| Bacteria (Anaerobic) | Mixed hospital isolates | 1.5% | 60 minutes | 6.75 ± 0.54 | [3] |
| Bacteria (Gram-positive) | Staphylococcus aureus (including MRSA) | 0.5% | 1 minute | Not specified, but effective | [12][13] |
| Bacteria (Gram-negative) | Pseudomonas aeruginosa | 84 mg/L | 5 minutes | ≥ 5 | [14] |
| Fungi (Yeast) | Clinical isolates | 0.5% (in Incidin Plus) | 5 minutes | Effective | [12][13][15] |
| Fungi (Mold) | Not specified | 0.005% - 0.24% | Not specified | ≥ 4 | [13] |
Experimental Protocols
The antimicrobial activity of this compound is frequently evaluated using standardized European Norm (EN) suspension tests. These tests provide a quantitative measure of a disinfectant's efficacy under controlled laboratory conditions.
Experimental Workflow for EN 1040 and EN 1275
Detailed Methodology for EN 1040: Basic Bactericidal Activity
This protocol is a phase 1 test to evaluate the basic bactericidal activity of a chemical disinfectant.
-
Test Organisms : Pseudomonas aeruginosa (ATCC 15442) and Staphylococcus aureus (ATCC 6538).
-
Test Conditions :
-
Temperature: 20°C ± 1°C.
-
Contact Time: 5 minutes.
-
-
Procedure :
-
A suspension of the test bacteria is prepared in a suitable broth and adjusted to a standard concentration.
-
The this compound solution is prepared at the desired test concentration.
-
The bacterial suspension is added to the this compound solution in a specified ratio (typically 1 part bacteria to 8 parts disinfectant and 1 part water).
-
The mixture is incubated at 20°C for a contact time of 5 minutes.
-
After the contact time, the action of the disinfectant is stopped by adding a neutralizer.
-
The neutralized mixture is serially diluted and plated on a suitable agar medium.
-
The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
-
Passing Criteria : A log reduction of at least 5 (99.999% kill rate) in the number of viable bacteria must be demonstrated.
Detailed Methodology for EN 1275: Basic Fungicidal and Yeasticidal Activity
This protocol is a phase 1 test to evaluate the basic fungicidal or yeasticidal activity of a chemical disinfectant.
-
Test Organisms : Candida albicans (ATCC 10231) and Aspergillus brasiliensis (ATCC 16404).
-
Test Conditions :
-
Temperature: 20°C ± 1°C.
-
Contact Time: 15 minutes.
-
-
Procedure :
-
A suspension of the test yeast or fungal spores is prepared and standardized.
-
The this compound solution is prepared at the desired test concentration.
-
The fungal suspension is mixed with the this compound solution.
-
The mixture is incubated at 20°C for a contact time of 15 minutes.
-
The disinfectant's activity is then neutralized.
-
The neutralized suspension is plated onto an appropriate agar medium (e.g., Malt Extract Agar).
-
Plates are incubated for a sufficient period to allow for fungal growth.
-
The number of surviving colonies is enumerated.
-
-
Passing Criteria : To pass the test, the product must demonstrate at least a 4-log reduction (99.99% kill rate).
Conclusion
This compound's antimicrobial efficacy stems from a combination of mechanisms that target fundamental structures and processes within microbial cells. Its ability to disrupt cell membranes, denature proteins, and inactivate enzymes makes it a robust and fast-acting disinfectant. The quantitative data and standardized testing protocols confirm its high level of bactericidal and fungicidal activity. For researchers and drug development professionals, understanding this multi-faceted mechanism is crucial for the development of new antimicrobial agents and disinfection strategies to combat the growing challenge of microbial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Diamines Targeting Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Log reduction - Wikipedia [en.wikipedia.org]
- 10. What is log reduction and what is it used for? [uvsmart.nl]
- 11. uvd.blue-ocean-robotics.com [uvd.blue-ocean-robotics.com]
- 12. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound antimicrobial activity against selected standard antibiotic-resistant bacteria and reference strains used in the assessment of disinfection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Molecular Targets of Glucoprotamin in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoprotamin is a broad-spectrum antimicrobial agent with demonstrated efficacy against a wide range of bacteria, including mycobacteria, as well as fungi and viruses.[1] Chemically, it is the reaction product of L-glutamic acid and cocopropylene-1,3-diamine.[1] While its precise molecular targets within bacterial cells are not yet fully elucidated in publicly available literature, substantial evidence points towards the bacterial cell envelope—comprising the cell wall and cytoplasmic membrane—as its primary site of action. This technical guide synthesizes the current understanding of this compound's antibacterial mechanism, presents available quantitative data on its efficacy, details relevant experimental methodologies, and proposes a putative mechanism of action based on current evidence and studies of structurally similar compounds.
Proposed Mechanism of Action: Disruption of the Bacterial Cell Envelope
The primary antimicrobial effect of this compound is attributed to its ability to compromise the integrity of the bacterial cell envelope. This action is likely multifaceted, involving the disruption of both the cell wall and the cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.
A study on a disinfectant containing this compound indicated that it causes "cell wall and cell membrane damage". While the specific interactions are not detailed, this observation points to a disruptive physical mechanism rather than a specific enzymatic inhibition. Further supporting this, the mechanism of phenolic compounds, which this compound is suggested to be similar to in action, involves penetration and disruption of the cell wall and precipitation of cellular proteins at high concentrations. At lower concentrations, they inactivate enzyme systems and cause the leakage of essential metabolites.
Studies on compounds structurally related to the cocopropylene-1,3-diamine component of this compound, such as bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride, have shown that they disrupt the cell membrane of both Gram-positive and Gram-negative bacteria, causing potassium leakage and morphological damage.[2] This suggests that the diamine moiety of this compound likely plays a key role in interacting with and disrupting the bacterial membrane.
Furthermore, research on L-glutamic acid derivatives has demonstrated their ability to damage microbial cellular structures and affect membrane permeability.[3] This suggests that the glutamic acid component of this compound may also contribute to the overall disruptive effect on the bacterial cell envelope.
Based on this evidence, a proposed logical workflow for the antibacterial action of this compound is as follows:
References
- 1. Glucoprotamine--a new antimicrobial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucoprotamin's Interaction with Fungal Cell Walls: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoprotamin is a broad-spectrum antimicrobial agent recognized for its potent bactericidal and fungicidal properties.[1][2][3][4] It is a key active ingredient in various commercial disinfectants utilized in medical and industrial settings.[1][2][5] While its efficacy is well-documented, the precise molecular interactions with the fungal cell wall remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's antifungal activity, delves into the probable mechanisms of action centered on the fungal cell wall, and provides detailed experimental protocols and conceptual frameworks to facilitate further research in this domain.
Introduction to this compound
This compound is a derivative of L-glutamic acid and cocopropylene-1,3-diamine.[4] It is a water-soluble, wax-like substance with a wide spectrum of antimicrobial activity, encompassing bacteria, mycobacteria, fungi, and viruses.[4] Its application is prominent in surface and medical device disinfection.[1][2] Studies have demonstrated that this compound is a rapidly acting agent, with low concentrations proving effective against clinical fungal isolates within minutes.[1][2][3] The proposed mechanism of action involves the disruption of the fungal cell's structural integrity, specifically targeting the cell wall and membrane, which leads to cytoplasmic leakage and cell death.[3]
The Fungal Cell Wall: A Prime Antifungal Target
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[6][7][8][9] Its composition is unique to fungi, making it an attractive target for antifungal agents.[7][8] The primary structural components are polysaccharides, mainly chitin and β-glucans, which are cross-linked to form a complex network.[10][11]
-
β-Glucans: These are polymers of glucose and are fundamental to the cell wall's structural integrity.[9][12] Inhibition of β-glucan synthesis is the mechanism of action for the echinocandin class of antifungal drugs.[8][13][14]
-
Chitin: A polymer of N-acetylglucosamine, chitin provides rigidity to the cell wall.[9][15] Fungi often upregulate chitin synthesis as a compensatory mechanism in response to cell wall stress.[6][10][13][14]
-
Mannoproteins: The outer layer of the cell wall is rich in heavily glycosylated proteins called mannoproteins, which are involved in adhesion, virulence, and immune recognition.[6]
Putative Mechanism of this compound Interaction and Fungal Response
While direct molecular evidence is limited, the observed effects of this compound on fungal cells strongly suggest an interaction with the cell wall. The fungicidal action, characterized by cell wall and membrane damage, likely triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.[16][17][18]
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a mitogen-activated protein kinase (MAPK) cascade that regulates cell wall remodeling and reinforcement in response to various stressors, including antifungal agents.[16][17][18]
Caption: Proposed Cell Wall Integrity (CWI) pathway activation by this compound.
Crosstalk with Other Stress Response Pathways
Fungal cells often respond to stress through a network of interconnected signaling pathways.[16][17][19] It is plausible that this compound-induced stress also activates other pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway, which are known to be involved in the response to cell wall damage and osmotic stress.[6][18]
Quantitative Data on Antifungal Efficacy
The available data primarily focuses on the efficacy of this compound-containing disinfectants rather than the pure compound. The following table summarizes the reported fungicidal activity.
| Product Containing this compound | Concentration | Test Condition | Target Organisms | Exposure Time | Outcome | Reference |
| Incidin Plus | Not specified | EN 1275:2005 | Clinical fungal isolates | 5 minutes | Effective fungicidal activity | [1] |
| Sekusept Plus | Not specified | EN 1275:2005 | Clinical fungal isolates | Not specified | Effective fungicidal activity | [1] |
| This compound | 0.5% | Suspension test | Clinical bacterial isolates | 1 minute | Effective bactericidal activity | [1][2] |
| This compound-based disinfectant | 2500 ppm | Suspension test | Atypical mycobacteria | 15 minutes | >4 log reduction | [20] |
| This compound-based disinfectant | 5000 ppm | Suspension test | Glutaraldehyde-resistant M. chelonae | 15 minutes | >4 log reduction | [20] |
Experimental Protocols for Elucidating the Mechanism of Action
To further investigate the interaction of this compound with fungal cell walls, the following established protocols can be adapted.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).
-
Methodology:
-
Preparation of this compound: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline to a concentration of 0.5 McFarland standard.
-
Inoculation: Dilute the fungal suspension and add it to the wells of a microtiter plate containing the this compound dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.
-
MFC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.
-
Caption: Workflow for MIC and MFC determination.
Quantification of Cell Wall Chitin Content
This assay measures the compensatory increase in chitin synthesis, a hallmark of cell wall stress.
-
Methodology:
-
Fungal Culture: Grow the fungal cells in a suitable liquid medium with and without a sub-inhibitory concentration of this compound.
-
Cell Wall Isolation: Harvest the cells, wash them, and disrupt them mechanically (e.g., with glass beads). Isolate the cell walls by differential centrifugation.[13]
-
Chitin Hydrolysis: Hydrolyze the isolated cell walls with a strong acid (e.g., 6M HCl) at 100°C for 4 hours to convert chitin to glucosamine.[13]
-
Glucosamine Quantification: Neutralize the hydrolysate and quantify the glucosamine content using a colorimetric assay (e.g., the Morgan-Elson method). The amount of glucosamine is proportional to the chitin content.[13]
-
Analysis of Cell Wall Polysaccharide Binding
This protocol can be used to determine if this compound directly binds to major cell wall components.
-
Methodology:
-
Polysaccharide Coating: Coat the wells of a microtiter plate with solutions of purified fungal polysaccharides (e.g., β-glucan, chitin).
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
This compound Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Detection: Use an appropriate method to detect bound this compound. This may require labeling of this compound (e.g., with a fluorescent tag) or the use of an antibody if available.
-
Quantification: Measure the signal (e.g., fluorescence intensity) to determine the extent of binding.
-
Future Directions and Conclusion
The fungicidal activity of this compound is well-established, and evidence points towards the cell wall as a primary target. However, there is a clear need for further research to elucidate the specific molecular interactions and the downstream cellular responses. Future studies should focus on:
-
Determining the MIC and MFC of pure this compound against a wide range of pathogenic fungi.
-
Investigating the direct binding of this compound to chitin, β-glucan, and other cell wall components.
-
Utilizing transcriptomic and proteomic approaches to analyze the fungal response to this compound treatment, with a focus on the CWI and other stress response pathways.
-
Employing microscopy techniques (e.g., electron microscopy) to visualize the ultrastructural changes in the fungal cell wall upon exposure to this compound.
By employing the conceptual frameworks and experimental protocols outlined in this guide, researchers can significantly advance our understanding of this compound's antifungal mechanism, paving the way for the development of more effective antifungal strategies.
References
- 1. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucoprotamine--a new antimicrobial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakpoint: Cell Wall and Glycoproteins and their Crucial Role in the Phytopathogenic Fungi Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chitin-glucan complex - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Co-recognition of β-glucan and chitin and programming of adaptive immunity to Aspergillus fumigatus [frontiersin.org]
- 16. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Virucidal Mechanism of Glucoprotamin Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucoprotamin is a broad-spectrum antimicrobial agent with demonstrated efficacy against a range of pathogens, including enveloped viruses. Its virucidal action is primarily attributed to its ability to disrupt the structural integrity of the viral envelope, a feature essential for the infectivity of these viruses. This technical guide provides a detailed examination of the virucidal mechanism of this compound, supported by quantitative efficacy data and standardized experimental protocols. The information presented herein is intended to inform research and development efforts in the fields of virology and disinfectant formulation.
Core Virucidal Mechanism of this compound
The virucidal activity of this compound against enveloped viruses is a rapid and potent process rooted in its chemical structure and physicochemical properties. As a cationic surfactant and amine derivative, its primary mode of action is the targeted destruction and disorganization of the virus's lipid envelope[1]. This mechanism is non-specific, which contributes to its broad efficacy against a variety of enveloped viruses[1].
The key steps in the virucidal action of this compound are as follows:
-
Electrostatic and Hydrophobic Interactions: The this compound molecule possesses both a positively charged (cationic) amine group and a lipophilic alkyl chain. This amphiphilic nature drives its interaction with the viral envelope. The cationic headgroup is attracted to the negatively charged components of the viral membrane, such as phospholipids and glycoproteins. Simultaneously, the hydrophobic tail seeks to embed itself within the lipid bilayer of the envelope.
-
Membrane Destabilization and Disruption: The insertion of this compound molecules into the viral envelope disrupts the highly organized and fluid structure of the lipid bilayer. This interference leads to a loss of membrane integrity, causing the formation of pores and eventual solubilization of the envelope.
-
Inactivation of Viral Glycoproteins: The viral envelope is studded with glycoproteins that are crucial for attachment to and entry into host cells. The disruptive action of this compound can denature these proteins or alter their conformation, rendering them non-functional. This prevents the virus from initiating an infection.
-
Loss of Infectivity: The culmination of these events is the complete structural failure of the viral envelope, leading to the exposure and potential degradation of the viral nucleocapsid and its genetic material. This irreversible damage results in a rapid and significant loss of viral infectivity.
The differences in the composition of viral envelopes, such as the specific lipids and the density of glycoproteins, may account for variations in the susceptibility of different enveloped viruses to this compound[1].
Caption: Proposed Virucidal Mechanism of this compound.
Quantitative Virucidal Efficacy Data
The virucidal efficacy of this compound has been quantified against several enveloped viruses. The following tables summarize the available log reduction data from key studies.
Virucidal Efficacy in Suspension Tests
Suspension tests evaluate the intrinsic virucidal activity of a disinfectant in a liquid medium.
| Enveloped Virus | Disinfectant Concentration (% w/v) | Contact Time (minutes) | Log10 Reduction Factor (LRF) | Reference |
| Influenza A Virus | 0.25 | 5 | ≥4.33 | [1] |
| Vaccinia Virus (VACV) | 0.25 | 5 | ≥2.76 | [1] |
Virucidal Efficacy in Carrier Tests
Carrier tests simulate the disinfection of viruses dried on non-porous surfaces.
| Enveloped Virus | Surface Material | Disinfectant Concentration (% w/v) | Contact Time (minutes) | Log10 Reduction Factor (LRF) | Reference |
| Influenza A Virus | Stainless Steel | 0.25 | 5 | >2.0 | [1] |
| 0.25 | 15 | Complete Inactivation | [1] | ||
| Glass | 0.25 | 5 | >2.0 | [1] | |
| 0.25 | 15 | Complete Inactivation | [1] | ||
| Polyvinyl Chloride (PVC) | 0.25 | 5 | ~1.0 | [1] | |
| 0.25 | 15 | ~1.19 | [1] | ||
| Vaccinia Virus (VACV) | Stainless Steel | 0.25 | 30 | >2.0 | [1] |
| 0.5 | 30 | ~2.43 | [1] | ||
| 1.0 | 30 | ~2.33 | [1] | ||
| Polyvinyl Chloride (PVC) | 0.25 | 30 | >2.0 | [1] | |
| 0.5 | 30 | ~2.14 | [1] | ||
| 1.0 | 30 | ~2.71 | [1] | ||
| Glass | 0.25 | 30 | ~1.67 | [1] | |
| 0.5 | 30 | ~2.24 | [1] | ||
| 1.0 | 30 | ~2.33 | [1] |
Experimental Protocols
The assessment of the virucidal activity of disinfectants like this compound is conducted according to standardized protocols to ensure reproducibility and comparability of results. The following sections detail the methodologies for the key experiments cited.
Quantitative Suspension Test (based on EN 14476)
This test evaluates the virucidal efficacy of a disinfectant against a virus suspension under controlled conditions.
Principle: A suspension of the test virus is exposed to the disinfectant at a specified concentration and for a defined contact time. The virucidal action is then neutralized, and the remaining infectious virus is quantified.
Methodology:
-
Preparation of Test Solution: The this compound-based disinfectant is diluted to the desired test concentrations (e.g., 0.25%, 0.5%, 1.0%) with hard water.
-
Test Mixture: A mixture is prepared containing one part virus suspension, one part interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions), and eight parts of the disinfectant test solution.
-
Incubation: The test mixture is incubated at a specified temperature (e.g., room temperature) for the chosen contact times (e.g., 5, 15, 30 minutes).
-
Neutralization: At the end of the contact time, the virucidal activity is immediately stopped by serial 10-fold dilutions in ice-cold cell culture medium. This dilution serves to neutralize the disinfectant's effect.
-
Quantification of Residual Virus: The remaining infectious virus in the neutralized dilutions is quantified by titration in a susceptible cell line (e.g., Vero cells for Vaccinia virus, MDCK cells for Influenza A virus). The viral titer is typically determined using the TCID50 (50% Tissue Culture Infective Dose) method.
-
Calculation of Log Reduction: The log10 reduction factor (LRF) is calculated by subtracting the log10 of the viral titer after disinfectant treatment from the log10 of the initial viral titer (from a control experiment without disinfectant).
References
Biodegradation of Glucoprotamin in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoprotamin is a complex antimicrobial agent utilized primarily for high-level disinfection in clinical and pharmaceutical settings. As with many biocidal compounds, understanding its environmental fate, particularly its biodegradation pathway in soil, is crucial for a comprehensive environmental risk assessment. This technical guide provides a framework for studying the biodegradation of this compound in soil. Due to the limited publicly available data on its specific degradation pathway, this document presents a hypothesized pathway based on the degradation of analogous chemical structures, such as complex amines and amides. Furthermore, it offers detailed experimental protocols and data presentation templates to guide researchers in this area of study.
Introduction to this compound and Its Environmental Fate
This compound is recognized for its broad-spectrum antimicrobial efficacy. While its primary use is in controlled environments like hospitals, the potential for its release into the wider environment necessitates an understanding of its persistence, mobility, and degradation.[1] Soil microorganisms possess a vast array of enzymes capable of breaking down complex organic molecules.[2][3] The biodegradation of compounds like this compound in soil is influenced by numerous factors, including soil type, pH, temperature, moisture, and the composition of the native microbial community.[4][5]
Hypothesized Biodegradation Pathway of this compound
The exact chemical structure of this compound is not widely published, but its name and classification suggest a molecule containing amine and potentially amide functionalities, possibly linked to a carbohydrate-like moiety. Based on established microbial degradation mechanisms for similar compounds, a multi-phase biodegradation pathway is proposed.
Phase I: Primary Degradation (Hydrolysis) The initial step likely involves the enzymatic cleavage of labile bonds within the this compound molecule by extracellular enzymes secreted by soil microorganisms. If amide linkages are present, amidase enzymes would hydrolyze them, breaking the large parent molecule into smaller, more soluble constituents, such as carboxylic acids and amines.[6][7][8][9]
Phase II: Biotransformation of Intermediates The intermediate compounds generated in Phase I would then be transported into microbial cells for further catabolism. Key processes in this phase include:
-
Deamination: The removal of amino groups from the amine intermediates, releasing ammonia (NH₃) or ammonium ions (NH₄⁺).[10] This process is a critical step, as the released nitrogen can be assimilated by microorganisms and plants, entering the soil nitrogen cycle.
-
Oxidation: The remaining carbon skeletons (e.g., organic acids, alcohols) are oxidized through various metabolic pathways to generate energy for the microorganisms.
Phase III: Mineralization The final phase of biodegradation is the complete conversion of the organic carbon from the this compound molecule into inorganic end-products. The smaller organic acids and other intermediates are funneled into central metabolic pathways, such as the Krebs cycle, and are ultimately respired as carbon dioxide (CO₂). Water and mineral salts are the other final products of this complete degradation.
Quantitative Data Summary (Templates)
As specific quantitative data for this compound biodegradation in soil is not available, the following tables are provided as templates for researchers to present their findings in a structured and comparable manner.
Table 1: Physicochemical and Microbiological Properties of Test Soil
| Parameter | Unit | Value | Method Reference |
|---|---|---|---|
| pH (in H₂O) | - | ISO 10390 | |
| Organic Carbon | % | Walkley-Black | |
| Total Nitrogen | % | Kjeldahl/Dumas | |
| C:N Ratio | - | Calculated | |
| Texture (% Sand, Silt, Clay) | % | Bouyoucos Hydrometer | |
| Cation Exchange Capacity | cmol(+)/kg | ISO 11260 | |
| Microbial Biomass Carbon | mg/kg | Chloroform Fumigation-Extraction |
| Basal Respiration | mg CO₂/kg/day | | Titration/GC |
Table 2: Degradation Kinetics of this compound in Soil
| Condition | Temperature (°C) | Moisture (% WHC) | Half-Life (DT₅₀) (days) | DT₉₀ (days) | Kinetic Model (e.g., SFO, FOMC) |
|---|---|---|---|---|---|
| Aerobic | 20 | 60 | |||
| Anaerobic | 20 | 100 | |||
| Sterile (Control) | 20 | 60 | |||
| Low Temperature | 10 | 60 |
| High Organic Matter | 20 | 60 | | | |
WHC: Water Holding Capacity; SFO: Single First-Order; FOMC: First-Order Multi-Compartment
Table 3: Identification and Quantification of Major Metabolites Over Time
| Time (days) | This compound (% of Applied) | Metabolite A (% of Applied) | Metabolite B (% of Applied) | Bound Residues (% of Applied) | Mineralization (¹⁴CO₂) (% of Applied) |
|---|---|---|---|---|---|
| 0 | 100 | 0 | 0 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 60 |
| 90 | | | | | |
Detailed Experimental Protocols
To investigate the biodegradation pathway and kinetics of this compound, a tiered experimental approach is recommended, starting with laboratory microcosm studies.
Soil Collection and Characterization
-
Soil Sampling: Collect topsoil (0-15 cm depth) from a location with no prior history of this compound exposure. Remove large debris and sieve the soil through a 2 mm mesh.
-
Characterization: Analyze the soil for the parameters listed in Table 1. This provides essential baseline data for interpreting degradation results.
Laboratory Aerobic Soil Microcosm Study
This protocol is adapted from general pesticide degradation study guidelines.
-
Microcosm Setup:
-
Weigh 100 g (dry weight equivalent) of fresh soil into 250 mL glass flasks.
-
Adjust the soil moisture to 60% of its maximum water holding capacity (WHC) using deionized water.
-
Prepare a stock solution of this compound (and ¹⁴C-labeled this compound, if available for mineralization studies) in a suitable solvent (e.g., water or methanol).
-
Fortify the soil samples with the this compound solution to achieve the desired concentration (e.g., 1-10 mg/kg soil). Allow any solvent to evaporate in a fume hood.
-
For mineralization studies, include flasks with CO₂ traps containing 1 M NaOH or another suitable trapping solution.
-
Prepare a sterile control by autoclaving soil samples twice before fortification.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain aerobic conditions by ensuring adequate headspace or by loosely capping the flasks. Periodically replenish water loss by weighing the flasks.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample triplicate flasks for each treatment.
-
Analyze CO₂ traps at each time point for ¹⁴CO₂ using liquid scintillation counting (LSC).
-
Analytical Methodology
-
Extraction:
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., accelerated solvent extraction with acetonitrile/water). The choice of solvent should be optimized for recovery.
-
-
Analysis:
-
Quantify the parent compound and major metabolites in the soil extracts using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection.
-
LC-MS/MS is particularly powerful for identifying unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
Bound Residue Analysis:
-
After exhaustive extraction, determine the non-extractable (bound) residues in the soil via combustion analysis of the post-extraction soil solids.
-
Conclusion
Investigating the biodegradation of this compound in soil is essential for a complete environmental profile of this potent disinfectant. This guide provides a scientifically grounded, albeit hypothetical, framework for this investigation. The proposed pathway, structured data tables, and detailed experimental protocols offer a comprehensive starting point for researchers. Future studies focusing on the isolation of this compound-degrading microorganisms and the elucidation of the specific enzymes involved will be critical to fully understand its environmental fate and to confirm the hypotheses presented herein.
References
- 1. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant release and microbial utilization of amino sugars and D-amino acid enantiomers from microbial cell wall decomposition in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwaponline.com [iwaponline.com]
- 4. Plant–microbial competition for amino acids depends on soil acidity and the microbial community - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nina.no [nina.no]
Ecotoxicology of Glucoprotamin and its Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoprotamin is an antimicrobial active substance utilized in various disinfection applications. Understanding its environmental fate and ecotoxicological profile, along with that of its degradation byproducts, is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the ecotoxicology of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and exploring potential mechanisms of toxicity. While data on the parent compound is emerging, significant knowledge gaps remain concerning its byproducts and specific signaling pathway interactions in non-target organisms.
Chemical Identity and Environmental Fate
This compound is the reaction product of L-glutamic acid and cocopropylene-1,3-diamine.[1] It is characterized as a wax-like substance that is non-volatile and readily soluble in water.[1] General information suggests that this compound exhibits good degradability according to international testing standards.[1] However, specific ready biodegradability test results indicate that it may not be readily biodegradable, with one study showing 33% degradation after 28 days under OECD 301B test conditions and another showing 32% degradation after 28 days under OECD 301F conditions.[2]
The primary degradation of this compound is expected to involve the cleavage of the amide bond, releasing its precursor molecules: L-glutamic acid and cocopropylene-1,3-diamine.
-
L-glutamic acid: This is a naturally occurring amino acid and is expected to be readily biodegradable and exhibit low toxicity in the environment.
-
Cocopropylene-1,3-diamine: There is limited specific ecotoxicological information available for this compound. However, a safety data sheet for a similar substance, N-coco alkyltrimethylenediamines, indicates it is very toxic to aquatic life.[3]
Ecotoxicological Data
The following tables summarize the available quantitative ecotoxicological data for this compound.
Table 1: Aquatic Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Exposure Duration | Reference |
| Danio rerio (Zebrafish) Embryo | LD50 | 3 - 3.5 mg/L | 96 hours | Not specified in search results |
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | > 100 mg/L (WAF) | 48 hours | [4] |
| Daphnia magna (Water Flea) | NOEC (Immobilisation) | ≥ 100 mg/L (WAF) | 48 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 (Growth Rate) | > 4.48 mg/L | 72 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | EbC50 (Biomass) | > 4.48 mg/L | 72 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | EyC50 (Yield) | > 4.48 mg/L | 72 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | NOEC (Growth Rate) | 1.79 mg/L | 72 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | LOEC (Growth Rate) | 2.48 mg/L | 72 hours | [4] |
WAF: Water Accommodated Fraction, used for poorly soluble substances.
Table 2: Terrestrial Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Exposure Duration | Reference |
| Eisenia fetida (Earthworm) | LC50 | > 1000 mg/kg soil dw | 14 days | [2] |
| Eisenia fetida (Earthworm) | NOEC (Mortality) | ~ 1000 mg/kg soil dw | 14 days | [2] |
| Eisenia fetida (Earthworm) | LOEC (Mortality) | > 1000 mg/kg soil dw | 14 days | [2] |
dw: dry weight
Experimental Protocols
The following sections detail the standard methodologies for the key ecotoxicological experiments cited. These protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Aquatic Toxicity Testing
This test determines the acute toxicity of substances to the embryonic stages of fish.
-
Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.
-
Test Duration: 96 hours.
-
Procedure:
-
Fertilized eggs are exposed to a range of concentrations of the test substance.
-
Observations for lethal endpoints are made at 24, 48, 72, and 96 hours.
-
Lethal endpoints include:
-
Coagulation of the embryo.
-
Lack of somite formation.
-
Non-detachment of the tail.
-
Lack of heartbeat.
-
-
-
Data Analysis: The LC50 (lethal concentration for 50% of the test organisms) is calculated at the end of the exposure period.
This test assesses the acute toxicity of substances to daphnids.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure:
-
Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: The EC50 (effective concentration for 50% of the test organisms) for immobilization is calculated at 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[1]
This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: Exponentially growing cultures of a green alga, typically Pseudokirchneriella subcapitata.
-
Test Duration: 72 hours.
-
Procedure:
-
Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
-
The growth of the algae is measured over 72 hours, typically by cell counts or a surrogate measurement like fluorescence.
-
-
Data Analysis: The EC50 (concentration that causes a 50% reduction in growth) is calculated for both growth rate (ErC50) and biomass (EbC50). The NOEC and LOEC are also determined.
Terrestrial Toxicity Testing
This test determines the acute toxicity of substances to earthworms.
-
Test Organism: Adult earthworms of the species Eisenia fetida.
-
Test Duration: 14 days.
-
Procedure:
-
Earthworms are exposed to the test substance mixed into an artificial soil substrate.
-
Mortality and sublethal effects (e.g., changes in behavior and weight) are assessed at 7 and 14 days.
-
-
Data Analysis: The LC50 is determined, along with the NOEC and LOEC for mortality.
Biodegradability Testing
This screening test assesses the potential for rapid and ultimate biodegradation of organic chemicals.[5]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Duration: 28 days.
-
Procedure:
-
The test substance is incubated with the microbial inoculum in a mineral medium.
-
The amount of carbon dioxide produced is measured over the 28-day period.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.[5]
Potential Signaling Pathways and Mechanisms of Toxicity
While specific studies on the signaling pathways affected by this compound in non-target organisms are not available, general mechanisms of toxicity for disinfectants can be considered.
-
Oxidative Stress: Many disinfectants can induce the production of reactive oxygen species (ROS) in aquatic organisms, leading to oxidative stress.[6] This can result in damage to cellular components such as lipids, proteins, and DNA.
-
Cholinesterase Inhibition: Some chemical compounds can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.[7] Inhibition of AChE can lead to neurotoxic effects.
Visualizations
Experimental Workflows
Caption: Workflow for aquatic ecotoxicity testing of this compound.
Caption: Workflow for terrestrial ecotoxicity testing of this compound.
Caption: Workflow for ready biodegradability testing of this compound.
Potential Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
Conclusion and Future Directions
The available data suggests that this compound has a variable ecotoxicological profile. While it shows low toxicity to some aquatic invertebrates and terrestrial organisms at high concentrations, the LD50 for zebrafish embryos indicates potential for aquatic toxicity at lower concentrations. The lack of ready biodegradability raises concerns about its persistence in the environment.
Crucially, there is a significant lack of data on the ecotoxicology of its degradation byproduct, cocopropylene-1,3-diamine. Given that related compounds exhibit high aquatic toxicity, this represents a critical data gap that needs to be addressed for a thorough environmental risk assessment.
Future research should focus on:
-
Conducting comprehensive ecotoxicological studies on cocopropylene-1,3-diamine.
-
Performing chronic toxicity studies for this compound on a range of aquatic and terrestrial organisms to determine long-term effects.
-
Investigating the specific signaling pathways and molecular mechanisms of toxicity in non-target organisms to better understand its mode of action.
-
Conducting higher-tier biodegradation studies to determine the ultimate fate of this compound and its byproducts in relevant environmental compartments.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. echemi.com [echemi.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. Immobilization, oxidative stress and antioxidant response of Daphnia magna to Amoxicillin and Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration effects of selected insecticides on brain acetylcholinesterase in the common carp (Cyprinus carpio L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucoprotamin: A Technical Guide to its Chemical Properties and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a potent antimicrobial agent utilized extensively in disinfection and antiseptic applications. This technical guide provides a comprehensive overview of its chemical identifiers, antimicrobial efficacy, and mode of action, with a focus on data relevant to researchers and professionals in drug development. This compound demonstrates broad-spectrum activity against a variety of bacteria and fungi, making it a subject of significant interest for the development of novel anti-infective strategies.
Chemical Identifiers and Properties
This compound is a complex substance with the following key identifiers:
| Identifier | Value | Reference |
| CAS Number | 164907-72-6 | [1][2] |
| EC Number | 403-950-8 | [3] |
| Molecular Formula | C44H50ClN4.Br.2BrH | [1] |
| Physical Properties | Nonvolatile, readily soluble in water. | [1] |
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of this compound has been evaluated in numerous studies, primarily following standardized European protocols (EN 1040 for bactericidal activity and EN 1275 for fungicidal activity). These studies provide quantitative measures of its potency against a range of microorganisms.
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
| Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus | - | 19 ± 5.7 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 17 ± 3.3 | [4] |
| Pseudomonas aeruginosa | - | 34 ± 1.2 | [4] |
| Tetracycline-resistant Pseudomonas aeruginosa | - | 55 ± 4.7 | [4] |
Log Reduction in Microbial Viability
| Test Condition | Microorganism(s) | Log10 Reduction | Contact Time | Reference |
| 0.5% this compound | Clinical bacterial isolates | - | 1 minute | [5] |
| Incidin Plus (contains this compound) | Clinical fungal isolates | - | 5 minutes | [5] |
| 1.5% this compound (in-use, on surgical instruments) | Aerobic bacteria | 5.98 ± 0.48 | 60 minutes | [3] |
| 1.5% this compound (in-use, on surgical instruments) | Anaerobic bacteria | 6.75 ± 0.54 | 60 minutes | [3] |
| 84 mg/L this compound | P. aeruginosa & tetracycline-resistant P. aeruginosa | ≥ 5 | 5 minutes | [2] |
Experimental Protocols
The evaluation of this compound's antimicrobial activity predominantly relies on standardized suspension tests. These protocols provide a framework for assessing the basic bactericidal and fungicidal efficacy of chemical disinfectants.
EN 1040: Basic Bactericidal Activity
This quantitative suspension test evaluates the bactericidal activity of a disinfectant under defined laboratory conditions.
EN 1275: Basic Fungicidal Activity
This standard specifies a quantitative suspension test to determine the fungicidal or yeasticidal activity of chemical disinfectants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound antimicrobial activity against selected standard antibiotic-resistant bacteria and reference strains used in the assessment of disinfection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound: a clinical study of a new disinfectant for instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of Glucoprotamin: A Search for a Novel Compound
Despite a comprehensive search of scientific literature, clinical trial databases, and public records, the compound "Glucoprotamin" remains elusive. This in-depth technical exploration did not yield any information on a substance with this name, suggesting that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in the public domain, a misnomer, or a theoretical construct.
For researchers, scientists, and drug development professionals, the journey from a conceptual molecule to a clinically approved therapeutic is a long and arduous one, marked by rigorous experimentation and detailed documentation. The absence of "this compound" from the public record means that any discussion of its discovery, history, and development is purely speculative.
However, we can outline the typical pathway a novel compound, hypothetically named "this compound," would follow. This framework can serve as a guide for understanding the necessary steps in the development of a new therapeutic agent.
Hypothetical Developmental Pathway of a Novel Therapeutic
The development of a new drug is a multi-stage process, beginning with discovery and culminating in regulatory approval and post-market surveillance.
Table 1: Hypothetical Stages of "this compound" Development
| Stage | Key Objectives | Typical Experiments and Data |
| Discovery and Pre-clinical | Target identification and validation, lead compound identification and optimization. | In vitro assays (e.g., enzyme-linked immunosorbent assay, western blotting), in vivo animal models, pharmacokinetic (PK) and pharmacodynamic (PD) studies, toxicology assessments. |
| Phase I Clinical Trials | Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers. | Dose-escalation studies, monitoring of adverse events, blood and urine sample analysis for drug metabolism. |
| Phase II Clinical Trials | Evaluate efficacy and further assess safety in a larger group of patients with the target disease. | Randomized controlled trials, dose-ranging studies, biomarker analysis. |
| Phase III Clinical Trials | Confirm efficacy, monitor side effects, and compare to standard treatments in a large, diverse patient population. | Large-scale, multi-center randomized controlled trials. |
| Regulatory Review and Approval | Submission of a New Drug Application (NDA) to regulatory authorities (e.g., FDA, EMA). | Comprehensive review of all pre-clinical and clinical data. |
| Post-Market Surveillance (Phase IV) | Monitor long-term safety and effectiveness in the general population. | Observational studies, real-world data analysis. |
Illustrative Experimental Workflow and Signaling Pathway
To visualize the processes involved in drug development, we can conceptualize a hypothetical experimental workflow for screening a compound like "this compound" and a potential signaling pathway it might modulate.
Caption: A generalized workflow for the discovery of a candidate drug.
Caption: A hypothetical signaling cascade modulated by "this compound".
A Call for Clarification
The absence of "this compound" in the scientific and medical literature underscores the importance of precise nomenclature in research and development. Should this be a novel, yet-undisclosed compound, its journey through the rigorous pipeline of pre-clinical and clinical development will be essential to ascertain its therapeutic potential.
For the scientific community to engage with and build upon new discoveries, the open publication and dissemination of data are paramount. We encourage the originators of the term "this compound" to share their findings with the broader research community. This will enable collaborative efforts to validate, understand, and potentially translate a new scientific finding into a tangible benefit for patients.
If "this compound" is an alternative name for an existing compound or a component of a larger protein complex, further clarification is needed to provide a detailed and accurate technical guide. Without this crucial information, any in-depth analysis remains in the realm of the hypothetical.
Methodological & Application
Glucoprotamin: A Comprehensive Guide for Surface Disinfection in Laboratory Settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a modern antimicrobial agent increasingly utilized in surface disinfectants within laboratory and healthcare environments. It is valued for its broad-spectrum efficacy, good material compatibility, and favorable safety profile compared to traditional disinfectants like aldehydes and phenols.[1] This document provides detailed application notes and protocols for the use of this compound-based disinfectants for surface decontamination in research, scientific, and drug development laboratories.
Mechanism of Action
While the precise biochemical signaling pathway of this compound's antimicrobial action is not extensively detailed in publicly available literature, its effectiveness is attributed to its chemical structure. This compound is a conversion product of L-glutamic acid and cocopropylene-1,3-diamine.[2] This composition allows it to disrupt microbial cell membranes and interfere with essential cellular processes, leading to cell death. It is effective against a wide range of vegetative bacteria (including mycobacteria), fungi, and enveloped viruses.[1][2]
Advantages and Limitations
Advantages:
-
Broad-Spectrum Efficacy: Demonstrates strong bactericidal, fungicidal, and virucidal (against enveloped viruses) activity.[1][2]
-
Good Material Compatibility: Generally non-corrosive to metals and compatible with a wide range of materials commonly found in laboratories.[1]
-
Effective in the Presence of Organic Load: Clinical studies have shown excellent efficacy even without prior removal of proteins and debris.[3]
-
Good Cleaning Properties: The formulation of many this compound-based disinfectants includes detergents, providing a one-step cleaning and disinfection process.
-
Favorable Safety Profile: It is non-volatile and considered to have good toxicological properties, offering a safer alternative to aldehydes.[1]
Limitations:
-
Limited Efficacy Against Non-Enveloped Viruses: While effective against enveloped viruses, its activity against more resistant, non-enveloped viruses may be limited or require longer contact times and higher concentrations.[4]
-
Variable Efficacy on Dried Surfaces: Studies have shown that the efficacy against viruses dried on surfaces can be lower than in suspension tests, highlighting the importance of mechanical action (wiping) during disinfection.[4][5]
-
Potential for Adsorption: The active ingredient can be adsorbed by cleaning cloths, potentially reducing the concentration of the disinfectant solution delivered to the surface.[6]
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound-based disinfectants against a range of common laboratory microorganisms.
Table 1: Bactericidal and Fungicidal Efficacy
| Microorganism | Concentration of this compound | Contact Time | Log Reduction | Test Method |
| Clinical Bacterial Isolates | 0.5% | 1 minute | > 5 | Suspension Test (EN 1040) |
| Clinical Fungal Isolates | 0.5% (in Incidin Plus) | 5 minutes | Not specified | Suspension Test (EN 1275) |
| Pseudomonas aeruginosa | 84 mg/L | 5 minutes | ≥ 5 | Suspension Test (EN 1040) |
| Staphylococcus aureus | 84 mg/L | 5 minutes | ≥ 5 | Suspension Test (EN 1040) |
| Atypical Mycobacteria | 2500 ppm | 15 minutes | > 4 | Suspension Test |
| Clostridium difficile (vegetative) | 1.5% | 60 minutes | > 3 | Suspension Test |
Table 2: Virucidal Efficacy
| Virus | Concentration of this compound | Contact Time | Log Reduction | Test Condition |
| Influenza A Virus | 0.25% | 5 minutes | > 4.33 | Suspension Test |
| Vaccinia Virus (enveloped) | 0.25% | 5 minutes | > 2.76 | Suspension Test |
| Vaccinia Virus (dried on stainless steel) | 1% | 30 minutes | < 2.5 | Carrier Test |
| Influenza A Virus (dried on stainless steel) | 1% | 30 minutes | > 3.5 | Carrier Test |
Material Compatibility
This compound-based disinfectants are known for their good material compatibility. However, it is always recommended to test on a small, inconspicuous area before widespread use, especially on sensitive materials.
Table 3: General Material Compatibility
| Material Category | Specific Materials | Compatibility |
| Metals | Stainless Steel, Aluminum | Generally Good |
| Plastics | Polyvinyl Chloride (PVC), Polyethylene, Polypropylene | Generally Good |
| Elastomers | Silicone, Rubber | Generally Good |
Note: The compatibility can be influenced by the complete formulation of the disinfectant product, not just the active ingredient.
Safety Precautions and Personal Protective Equipment (PPE)
As with any chemical disinfectant, proper safety precautions must be observed.
-
Concentrated Product:
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing.
-
Respiratory Protection: Not typically required with adequate ventilation. If aerosols are generated, a respirator may be necessary.
-
-
-
Working Solution (Diluted):
-
Eye/Face Protection: Safety glasses are recommended.
-
Skin Protection: Gloves are recommended.
-
Always refer to the manufacturer's Safety Data Sheet (SDS) for specific safety information.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Routine Surface Disinfection in a Laboratory
This protocol outlines the steps for the routine disinfection of common laboratory surfaces such as benchtops, biological safety cabinets, and equipment exteriors.
Materials:
-
This compound-based disinfectant solution (prepared according to manufacturer's instructions)
-
Clean, low-lint wipes or cloths
-
Personal Protective Equipment (PPE) as specified in Section 5
Procedure:
-
Preparation:
-
Don the appropriate PPE.
-
Prepare the working solution of the this compound-based disinfectant according to the manufacturer's instructions for the target application (e.g., routine cleaning vs. high-risk decontamination).
-
Remove any large debris or gross contamination from the surface to be disinfected.
-
-
Application:
-
Apply the disinfectant solution liberally to the surface using a spray bottle or by saturating a clean wipe.
-
Ensure the entire surface is thoroughly wetted.
-
-
Wiping and Contact Time:
-
Using a clean wipe, spread the disinfectant solution evenly across the surface, ensuring all areas are covered. This mechanical action is crucial for removing biofilm and ensuring contact with microorganisms.[4]
-
Allow the surface to remain wet for the manufacturer's recommended contact time to ensure efficacy against the target microorganisms.
-
-
Drying:
-
Allow the surface to air dry.
-
If required by the equipment manufacturer or for sensitive surfaces, wipe away any residual disinfectant with a wipe dampened with sterile water after the contact time has elapsed.
-
-
Disposal:
-
Dispose of used wipes and any other contaminated materials in the appropriate biohazardous waste container.
-
Protocol 2: Experimental Protocol for Efficacy Testing of a this compound-Based Disinfectant on a Laboratory Surface
This protocol provides a framework for researchers to validate the efficacy of a this compound-based disinfectant on a specific laboratory surface against a target microorganism.
Materials:
-
This compound-based disinfectant at the desired concentration
-
Sterile test surfaces (coupons) of the material to be tested (e.g., stainless steel, polypropylene)
-
Culture of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile neutralizer solution (to inactivate the disinfectant)
-
Sterile swabs or contact plates (e.g., RODAC plates)
-
Appropriate culture media
-
Incubator
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Test Surfaces:
-
Clean and sterilize the test surface coupons.
-
In a biological safety cabinet, inoculate each test surface with a known concentration of the target microorganism.
-
Allow the inoculum to dry completely on the surface. Prepare a set of control surfaces that will not be treated with the disinfectant.
-
-
Disinfectant Application:
-
Apply the this compound-based disinfectant to the inoculated surfaces as described in Protocol 1.
-
Start a timer for the intended contact time.
-
-
Neutralization and Sampling:
-
After the specified contact time, neutralize the disinfectant by applying the sterile neutralizer solution to the surface.
-
Sample the treated surface using a sterile swab or by pressing a contact plate onto the surface.
-
Also, sample the control (untreated) surfaces in the same manner.
-
-
Culturing and Incubation:
-
If using swabs, elute the swab in a known volume of sterile broth and plate serial dilutions onto the appropriate agar medium.
-
If using contact plates, place them directly into the incubator.
-
Incubate all plates at the optimal temperature for the target microorganism for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on both the treated and control plates.
-
Calculate the log reduction in microbial count achieved by the disinfectant using the following formula:
-
Log Reduction = log10(CFU on control surface) - log10(CFU on treated surface)
-
-
A significant log reduction (typically ≥ 3 for bacteria) indicates effective disinfection.
Visualizations
Caption: Workflow for Routine Surface Disinfection.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucoprotamine--a new antimicrobial substance. | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial activity of this compound: a clinical study of a new disinfectant for instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of Glucoprotamin Against Antibiotic-Resistant Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a broad-spectrum antimicrobial agent utilized for disinfection in various settings, including healthcare. Its efficacy against a range of microorganisms, including antibiotic-resistant bacteria, makes it a subject of significant interest. This document provides detailed application notes, experimental protocols, and data on the efficacy of this compound against clinically relevant antibiotic-resistant bacterial strains. This compound's mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to cell lysis and death. This non-specific mode of action is advantageous as it reduces the likelihood of resistance development.
Data Presentation
The antimicrobial efficacy of this compound has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of available data against select antibiotic-resistant and reference bacterial strains.
| Bacterial Strain | Resistance Profile | This compound MIC (mg/L) | This compound MBC (mg/L) | Reference |
| Staphylococcus aureus (ATCC 6538) | Reference Strain | 2.5 - 8 | Not explicitly stated, but bactericidal activity demonstrated | [1] |
| Staphylococcus aureus (MRSA ATCC 43300) | Methicillin-Resistant | 2.5 - 8 | Not explicitly stated, but bactericidal activity demonstrated | [1] |
| Pseudomonas aeruginosa (ATCC 15442) | Reference Strain | 8 - 32 | Not explicitly stated, but bactericidal activity demonstrated | [1] |
| Pseudomonas aeruginosa (PAO-LAC ATCC 47085) | Tetracycline-Resistant | >32 | Not explicitly stated, but bactericidal activity demonstrated | [1] |
Note: The provided data indicates that while Gram-negative bacteria show higher tolerance to this compound than Gram-positive bacteria, clinically used concentrations are effective. Methicillin-resistant S. aureus (MRSA) exhibited similar susceptibility to its methicillin-sensitive counterpart. The tetracycline-resistant P. aeruginosa strain (PAO-LAC) showed significantly lower susceptibility compared to the reference strain, suggesting that efflux pumps might play a role in its tolerance to this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution
This protocol outlines the determination of MIC and MBC of this compound against bacterial strains.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to column 10. Discard 100 µL from column 10.[2] Column 11 serves as the growth control (no this compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[2]
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 100 µL of the suspension onto appropriate agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Assay
This protocol assesses the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound solution at desired concentrations
-
Standardized bacterial suspension (as prepared for MIC testing)
-
Growth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Neutralizing solution (e.g., D/E Neutralizing Broth)
-
Agar plates for colony counting
-
Incubator and shaker
Protocol:
-
Assay Setup:
-
Prepare test tubes with the desired concentrations of this compound in broth. Include a control tube with no this compound.
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each tube.
-
Immediately transfer the aliquot to a tube containing a neutralizing solution to stop the antimicrobial action of this compound.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Biofilm Disruption Assay
This protocol evaluates the ability of this compound to disrupt pre-formed bacterial biofilms.
Materials:
-
This compound solutions at various concentrations
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with 200 µL of a diluted overnight bacterial culture in TSB with 1% glucose.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic bacteria from the wells by aspiration or gentle washing with PBS.
-
Add 200 µL of different concentrations of this compound to the wells with the pre-formed biofilm. Include a control well with broth only.
-
Incubate the plate for a specified contact time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Staining and Quantification:
-
Wash the wells with PBS to remove the treatment solution and any dislodged biofilm.
-
Stain the remaining biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.[3]
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[3]
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm disruption compared to the untreated control.
-
Visualizations
Signaling Pathways and Mechanisms
While this compound's primary mode of action is the non-specific disruption of the cell membrane, this initial event triggers a cascade of secondary effects leading to bacterial cell death. The following diagram provides a conceptual overview of this process.
References
Application of Glucoprotamin in Preventing Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a broad-spectrum antimicrobial agent known for its efficacy as a disinfectant, particularly in medical and hospital environments.[1][2][3][4] It is a conversion product of L-glutamic acid and cocopropylene-1,3-diamine.[4][5] While its potent bactericidal, fungicidal, and virucidal properties against planktonic (free-floating) microorganisms are well-documented, its specific application in the prevention of biofilm formation is an area of emerging interest.[6][7][8] Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antimicrobial treatments and pose a significant challenge in clinical and industrial settings.
This document provides an overview of the current understanding of this compound's antimicrobial action and presents detailed, adaptable protocols for researchers to investigate its potential in preventing biofilm formation.
Mechanism of Action
Direct research on the specific anti-biofilm mechanism of this compound is limited. However, its known antimicrobial properties and the biological activities of its constituent components suggest potential pathways for biofilm inhibition.
This compound's primary function is as a disinfectant, effectively killing a wide range of vegetative bacteria, mycobacteria, fungi, and viruses.[3][4][5] This biocidal activity is crucial, as the initial attachment of viable microorganisms to a surface is the first step in biofilm formation. By eliminating planktonic bacteria before they can adhere and proliferate, this compound can indirectly prevent biofilm establishment.
The L-glutamic acid component of this compound may have a dual role. Some studies suggest that certain amino acids, including L-glutamic acid, can inhibit biofilm formation in a concentration-dependent manner for specific bacterial strains like Staphylococcus aureus.[9] The proposed mechanism involves targeting components of the biofilm matrix.[9] Conversely, glutamic acid and glutamine are also essential nutrients for bacterial growth and can be integral to biofilm development and survival for other bacteria, such as Vibrio cholerae, Enterococcus faecalis, and Pseudomonas aeruginosa.[10][11] This suggests that the effect of the L-glutamic acid moiety in this compound on biofilm formation could be complex and species-dependent.
The potential anti-biofilm mechanisms of this compound can be hypothesized to interfere with several stages of biofilm development:
-
Inhibition of Initial Attachment: The surfactant-like properties of this compound may alter surface characteristics, making it difficult for bacteria to adhere.
-
Disruption of Cell-to-Cell Communication (Quorum Sensing): While not demonstrated for this compound, many anti-biofilm agents work by interfering with the signaling molecules bacteria use to coordinate biofilm formation.
-
Inhibition of EPS Production: The components of this compound could potentially interfere with the enzymatic processes responsible for producing the protective extracellular matrix.
The following diagram illustrates a hypothetical model of this compound's potential anti-biofilm actions.
Caption: Hypothetical mechanisms of this compound in preventing biofilm formation.
Quantitative Data on Antimicrobial Efficacy
While specific data on biofilm prevention is not available, the following tables summarize the disinfectant efficacy of this compound against established microbial populations, which is indicative of its potent antimicrobial activity.
Table 1: Bactericidal Efficacy of this compound
| Organism | Concentration | Contact Time | Log10 Reduction | Reference |
| Aerobic Bacteria | 1.5% | 60 min | 5.98 ± 0.48 | [1] |
| Anaerobic Bacteria | 1.5% | 60 min | 6.75 ± 0.54 | [1] |
| Pseudomonas aeruginosa (PAO-LAC) | 84 mg/L | 5 min | ≥ 5 | [12] |
| Pseudomonas aeruginosa | 84 mg/L | 5 min | ≥ 5 | [12] |
| Atypical Mycobacteria | 2500 ppm | 15 min | > 4 | [13] |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 2500 ppm | 60 min | > 4 | [13] |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 5000 ppm | 15 min | > 4 | [13] |
Table 2: General Antimicrobial Efficacy of this compound-Containing Disinfectants
| Product Type | Target Microorganisms | Concentration | Contact Time | Efficacy | Reference |
| Instrument Disinfectant | Clinical Bacterial Isolates | 0.5% | 1 min | Very Effective | [7][14] |
| Surface Disinfectant (Incidin Plus) | Clinical Fungal Isolates | Not Specified | 5 min | Very Effective | [7][14] |
Experimental Protocols for Evaluating Anti-Biofilm Efficacy
The following protocols are standardized methods that can be adapted to evaluate the efficacy of this compound in preventing biofilm formation.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.
Materials:
-
This compound solution of known concentration
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound solution in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
-
Wash: Gently remove the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash: Remove the Crystal Violet solution and wash the wells three times with sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration of this compound that results in a significant reduction in absorbance compared to the positive control.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Protocol 2: Viable Cell Counting within Biofilms
This protocol quantifies the number of viable bacteria within a biofilm after treatment with this compound during the formation phase.
Materials:
-
Materials from Protocol 1
-
Sterile scraping tools or sonication bath
-
Apparatus for serial dilutions and plate counting (e.g., agar plates, spreader, incubator)
Procedure:
-
Follow steps 1-4 of the MBIC Assay Protocol.
-
Wash: Gently remove the medium and wash the wells twice with sterile PBS.
-
Biofilm Disruption: Add a known volume of sterile PBS to each well. Disrupt the biofilm by vigorous scraping or by placing the plate in a sonication bath for 5-10 minutes.
-
Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in sterile PBS. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight at the optimal growth temperature. Count the number of colonies to determine the Colony Forming Units per well (CFU/well).
-
Analysis: Compare the CFU/well for the this compound-treated wells to the positive control.
Caption: Workflow for determining viable cell counts within biofilms.
Protocol 3: Microscopic Analysis of Biofilm Structure
This protocol allows for the visualization of biofilm architecture and the effect of this compound on its formation.
Materials:
-
This compound solution
-
Bacterial strain of interest
-
Sterile culture vessels with a suitable surface for microscopy (e.g., glass-bottom dishes, chamber slides)
-
Appropriate growth medium
-
Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)
-
Confocal Laser Scanning Microscope (CLSM) or Scanning Electron Microscope (SEM)
Procedure:
-
Biofilm Formation: Grow the biofilm directly on the microscopy-compatible surface in the presence of various concentrations of this compound, as described in Protocol 1. Include a no-treatment control.
-
Wash: Gently wash the surface with sterile PBS to remove planktonic cells.
-
Staining (for CLSM): If performing live/dead analysis, incubate the biofilm with a mixture of SYTO 9 (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's instructions.
-
Preparation for SEM: For SEM, fix the biofilm with a suitable fixative (e.g., glutaraldehyde), followed by dehydration through an ethanol series, critical point drying, and sputter coating with a conductive material.
-
Imaging: Visualize the biofilm structure using CLSM or SEM. Analyze images for differences in biofilm thickness, cell density, and overall architecture between the treated and untreated samples.
Conclusion
This compound is a highly effective antimicrobial agent with established efficacy against a broad range of microorganisms. While its direct application in preventing biofilm formation is not yet extensively studied, its potent bactericidal activity and the properties of its L-glutamic acid component suggest a strong potential in this area. The provided protocols offer a framework for researchers to systematically investigate the anti-biofilm properties of this compound, potentially leading to new strategies for controlling biofilm-related challenges in healthcare and industry. Further research is warranted to elucidate its precise mechanisms of action against biofilm formation and to establish optimal concentrations and application methods for this purpose.
References
- 1. Comparative evaluation of disinfectant efficacy against biofilm-residing microorganisms - Fedorova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 2. microchemlab.com [microchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucoprotamine--a new antimicrobial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative testing of disinfectant efficacy on planktonic bacteria and bacterial biofilms using a new assay based on kinetic analysis of metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Sporicidal Activity of Glucoprotamin
Introduction
Glucoprotamin is an antimicrobial agent derived from L-glutamic acid and cocoalkylpropylenediamine.[1] It is recognized for its broad-spectrum activity against vegetative bacteria (including mycobacteria), fungi, and viruses.[1][2] While some sources suggest it is effective against bacterial spores when undiluted, detailed quantitative data on its sporicidal efficacy is not extensively documented, and some reports indicate it does not have a formal sporicidal claim.[1]
These application notes provide a detailed protocol for evaluating the sporicidal activity of this compound-based disinfectants. The methodology is based on the European standard EN 13704:2018, a quantitative suspension test for chemical disinfectants.[3][4][5][6][7][8] This standard provides a framework to determine if a chemical disinfectant meets the required level of sporicidal activity for use in food, industrial, domestic, and institutional areas.[3][4][6]
Principle of the Test
The core of this protocol is a quantitative suspension test.[3][4][5] A suspension of bacterial spores is exposed to a prepared solution of the this compound-based disinfectant at a specified concentration.[3][5] The mixture is maintained at a defined temperature for a predetermined contact time.[3][6] Following this exposure, the sporicidal action is neutralized, and the number of surviving spores is determined by plating and colony counting.[5][9] The sporicidal efficacy is then calculated as the logarithmic reduction in viable spore count compared to a control.[3][4] To be classified as sporicidal under this standard, a product must achieve a minimum of a 3-log₁₀ reduction (99.9% inactivation) in spore count.[3][5]
Materials and Methods
Apparatus and Glassware
-
Thermostatic water bath capable of maintaining the test temperature ± 1°C.
-
Calibrated pH meter.
-
Stopwatches.
-
Vortex mixer.
-
Membrane filtration apparatus (optional, for when a suitable neutralizer cannot be found).[9]
-
Sterile glassware: test tubes, pipettes, flasks, Petri dishes.
-
Incubator set at the appropriate temperature for the test organism.
Reagents and Culture Media
-
Hard Water: Prepare a solution of sterile hard water to simulate use conditions.
-
Interfering Substances (Soiling):
-
Test Organism: Spores of Bacillus subtilis are the primary reference organism for this test.[3][10] Other organisms like Bacillus cereus or Clostridium sporogenes may be used for additional claims.[6][10]
-
Culture Media: Appropriate media for the cultivation and enumeration of the test organism (e.g., Tryptic Soy Agar for Bacillus subtilis).
-
Neutralizer: A validated neutralizing solution that effectively stops the sporicidal action of this compound without being toxic to the bacterial spores.[9] Common components include polysorbate, lecithin, histidine, and cysteine.[1]
-
This compound Test Solution: The this compound-based disinfectant prepared at various concentrations in hard water.
Experimental Protocol
-
Preparation of Spore Suspension:
-
Cultivate the test organism on a suitable agar medium to induce sporulation. The maturation time of spores is a critical step.[5][10]
-
Harvest the spores and purify them using methods such as density gradient centrifugation and repeated washing with sterile distilled water.[11][12][13]
-
Verify the quality and resistance of the spore suspension.[10][12] The final spore suspension should have a known concentration, typically between 1.5 x 10⁷ and 5.0 x 10⁷ CFU/mL.[13]
-
-
Test Procedure:
-
Equilibrate the water bath to the desired test temperature (e.g., 20°C).[3][6]
-
Prepare the this compound test solution at the desired concentration in hard water. At least three concentrations should be tested.[6]
-
In a sterile test tube, mix 1 part of the interfering substance (for either clean or dirty conditions) with 1 part of the bacterial spore suspension.
-
Add 8 parts of the this compound test solution to the spore/interfering substance mixture.[5] Start the stopwatch immediately.
-
Maintain the test mixture at the specified temperature for the required contact time (e.g., 5, 15, 30, or 60 minutes).[3][6]
-
At the end of the contact time, transfer a 1 mL aliquot of the test mixture to a tube containing 9 mL of a validated neutralizer solution.[5] Mix thoroughly. Allow a neutralization time of 5 minutes.[5]
-
-
Enumeration of Surviving Spores:
-
Perform serial dilutions of the neutralized sample in a suitable diluent.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates under optimal conditions for the test organism.
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Controls and Validation:
-
Validation of Neutralizer: Confirm that the neutralizer is effective against this compound and not toxic to the spores.
-
Spore Count Control: Determine the initial number of spores in the test suspension by replacing the disinfectant with a diluent.
-
Method Validation: Ensure the entire test procedure is performed according to the EN 13704 standard.
-
Data Presentation
The sporicidal activity is expressed as the logarithmic reduction in the number of viable spores. The results should be tabulated for clarity.
| This compound Concentration (%) | Contact Time (minutes) | Test Conditions | Initial Spore Count (log₁₀ CFU/mL) | Surviving Spore Count (log₁₀ CFU/mL) | Log₁₀ Reduction |
| X | 5 | Clean | 7.0 | 4.5 | 2.5 |
| X | 15 | Clean | 7.0 | 3.8 | 3.2 |
| X | 30 | Clean | 7.0 | <2.0 | >5.0 |
| Y | 15 | Dirty | 7.1 | 5.2 | 1.9 |
| Y | 30 | Dirty | 7.1 | 4.0 | 3.1 |
| Y | 60 | Dirty | 7.1 | 3.5 | 3.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Caption: Experimental workflow for the quantitative suspension test of sporicidal activity.
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. Glucoprotamine--a new antimicrobial substance. | Semantic Scholar [semanticscholar.org]
- 3. EN 13704: Sporocidal Test for Chemical Disinfectants [shapypro.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. EN 13704:2018 - Viroxy [viroxylabs.com]
- 6. EN 13704: 2019. Quantitative suspension test for the evaluation of sporicidal activity in food, industry, domestic and institutional areas (fase2, step1). - IVAMI [ivami.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Standard - Chemical disinfectants - Quantitative suspension test for the evaluation of sporicidal activity of chemical disinfectants used in food, industrial, domestic and institutional areas - Test method and requirements (phase 2, step 1) SS-EN 13704 - Swedish Institute for Standards, SIS [sis.se]
- 9. crestmedical.co.uk [crestmedical.co.uk]
- 10. Sporicidal disinfectants: Is your product compliant with the latest testing requirements? [cleanroomtechnology.com]
- 11. fda.gov [fda.gov]
- 12. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vah-online.de [vah-online.de]
Application Notes and Protocols for Quantifying Glucoprotamin Concentration in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is an antimicrobial substance known for its broad spectrum of activity against bacteria, fungi, and viruses. It is described as a conversion product of L-glutamic acid and cocopropylene-1,3-diamine.[1] Due to its efficacy and favorable safety profile, it is utilized in various disinfectant formulations.[2][3] Accurate quantification of this compound in solutions is crucial for quality control, formulation development, and stability studies.
These application notes provide detailed protocols for two proposed methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. As no direct validated methods for this compound were found in the public domain, these protocols are based on established analytical techniques for its constituent components and analogous chemical structures, such as products from Maillard reactions (sugar-amine reactions). The provided performance data are typical for these methods and should be confirmed during in-house method validation.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is proposed for the specific quantification of this compound by separating it from its precursors and potential degradation products. Since this compound is a reaction product of an amino acid and a diamine, derivatization of the amino groups is a common strategy to enhance chromatographic retention and UV detection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC methods for the analysis of amino acids and related compounds, which can be expected after validation for the proposed this compound assay.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
Experimental Protocol: HPLC Quantification of this compound
1. Principle:
This protocol describes a reversed-phase HPLC method with pre-column derivatization using Phenylisothiocyanate (PITC). PITC reacts with the primary and secondary amine groups of this compound, L-glutamic acid, and cocopropylene-1,3-diamine to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance.
2. Materials and Reagents:
-
This compound reference standard
-
L-Glutamic Acid (for specificity testing)
-
N-Coco-1,3-propanediamine (for specificity testing)
-
Phenylisothiocyanate (PITC), sequencing grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Acetate, anhydrous
-
Triethylamine (TEA)
-
Acetic Acid, glacial
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Preparation of Solutions:
-
Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% Triethylamine, pH adjusted to 6.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent: PITC solution (e.g., 1 mg/mL in acetonitrile). Prepare fresh.
-
Standard Solutions: Prepare a stock solution of this compound reference standard in water (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solutions: Dilute the sample containing this compound with water to fall within the calibration range.
5. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 50 µL of derivatization reagent (PITC solution).
-
Add 50 µL of Triethylamine solution (e.g., 1 M in water).
-
Vortex the mixture for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 200 µL of a quenching solution (e.g., 5% Acetonitrile in water) to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as follows:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-50 min: Column equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram: HPLC Quantification
References
Application Notes and Protocols for Determining Glucoprotamin Compatibility with Laboratory Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a disinfectant known for its broad-spectrum antimicrobial activity and good material compatibility.[1] For researchers and professionals in drug development, understanding the potential interactions between this compound and various laboratory surfaces is crucial for maintaining experimental integrity and preventing compound loss. This document provides detailed application notes on the known compatibility of this compound and protocols for researchers to quantify its adsorption to common laboratory surfaces. While this compound is generally compatible with a range of materials, specific quantitative data on its adsorption to laboratory plastics and glassware is not extensively published.[1][2] Therefore, the following protocols are provided to enable individual laboratories to perform their own compatibility assessments.
Material Compatibility Overview
This compound-based disinfectants are generally considered to have good compatibility with a variety of materials commonly found in laboratory and healthcare settings. They are often highlighted as being non-corrosive to metals and compatible with most plastics.[1] Studies on the disinfectant efficacy of this compound have been conducted on surfaces such as stainless steel, glass, and polyvinyl chloride (PVC).[2] These studies primarily focus on the antimicrobial action and do not provide quantitative data on the binding of the this compound molecule itself to these surfaces.
It has been noted that amine-containing compounds can adsorb to glass surfaces, a phenomenon that is not solely attributed to ionic interactions.[3] The composition of the buffer solution, for instance, the presence of phosphate ions, can influence the extent of this adsorption.[3]
Quantitative Analysis of this compound Adsorption
To ensure the accuracy and reproducibility of experimental results, it is essential to quantify the potential adsorption of this compound to laboratory ware. The following tables can be used to summarize experimental findings from the protocols detailed in Section 4.0.
Table 1: this compound Adsorption to Various Laboratory Plasticware
| Plastic Type | Surface Area (cm²) | Initial this compound Conc. (µg/mL) | Final this compound Conc. (µg/mL) | % Adsorption | Adsorbed this compound (µg/cm²) |
| Polypropylene (PP) | |||||
| Polystyrene (PS) | |||||
| Polycarbonate (PC) | |||||
| Polyvinyl Chloride (PVC) |
Table 2: this compound Adsorption to Glass and Metal Surfaces
| Surface Type | Surface Area (cm²) | Initial this compound Conc. (µg/mL) | Final this compound Conc. (µg/mL) | % Adsorption | Adsorbed this compound (µg/cm²) |
| Borosilicate Glass | |||||
| Soda-Lime Glass | |||||
| Stainless Steel (304) | |||||
| Stainless Steel (316) |
Experimental Protocols
The following are generalized protocols for determining the adsorption of this compound to various surfaces. Researchers should adapt these protocols to their specific laboratory conditions and analytical capabilities.
Protocol for Quantification of this compound Adsorption by Solution Depletion
This method determines the amount of this compound adsorbed to a surface by measuring the decrease in its concentration in a solution after exposure to the surface.[4][5]
Materials:
-
This compound solution of known concentration
-
Test surfaces (e.g., coupons of polypropylene, polystyrene, glass, stainless steel of known surface area)
-
Control surfaces (if applicable)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrument for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Orbital shaker or rocker
Procedure:
-
Prepare a working solution of this compound in the desired buffer at a known concentration.
-
Place the test surfaces into individual, sterile containers.
-
Add a defined volume of the this compound solution to each container, ensuring the surface is fully submerged.
-
Prepare control samples containing the this compound solution but no test surface to account for any non-specific binding to the container walls.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1, 4, 12, 24 hours) with gentle agitation.
-
After incubation, carefully remove an aliquot of the solution from each container.
-
Analyze the concentration of this compound in the aliquots using a validated analytical method.
-
Calculate the amount of adsorbed this compound using the following formula: Adsorbed this compound (µg) = (Initial Conc. - Final Conc.) x Volume of Solution
-
Normalize the adsorbed amount to the surface area of the test material (µg/cm²).
Protocol for Direct Quantification of Surface-Adsorbed this compound using a Labeled Molecule
This protocol is suitable for a more direct measurement if a fluorescently or radioactively labeled version of this compound is available.
Materials:
-
Labeled this compound solution of known specific activity or fluorescence intensity
-
Test surfaces
-
Buffer solution
-
Washing buffer (same as the incubation buffer)
-
Detection instrument (e.g., fluorescence plate reader, scintillation counter)
Procedure:
-
Prepare a solution of labeled this compound in the desired buffer.
-
Expose the test surfaces to the labeled this compound solution for a defined period.
-
After incubation, remove the solution and wash the surfaces gently with the washing buffer to remove any unbound labeled this compound.
-
Measure the signal (fluorescence or radioactivity) directly from the surface using the appropriate detector.
-
Create a standard curve by spotting known amounts of the labeled this compound onto a similar surface and measuring the signal.
-
Quantify the amount of adsorbed labeled this compound on the test surfaces by comparing their signals to the standard curve.
Signaling Pathways and Logical Relationships
The interaction of this compound with a surface is a physicochemical process rather than a biological signaling pathway. The key relationship is the equilibrium between this compound in solution and this compound adsorbed to the surface. This can be influenced by factors such as the chemical nature of the surface (hydrophobicity, charge), the properties of the solution (pH, ionic strength), and the presence of other molecules.
Conclusion
References
Application Notes and Protocols: Development of Glucoprotamin-Impregnated Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin, a condensation product of L-glutamic acid and cocopropylene-1,3-diamine, is a broad-spectrum antimicrobial agent with proven efficacy against a wide range of pathogens, including bacteria (including mycobacteria), fungi, and viruses.[1][2] Traditionally used as a disinfectant for medical instruments and surfaces, its properties—such as being non-volatile, water-soluble, and having good biodegradability—make it an excellent candidate for impregnation into various materials to confer sustained antimicrobial properties.[1][3] These application notes provide a comprehensive guide for the development, characterization, and evaluation of this compound-impregnated materials for research and potential clinical applications.
This compound has demonstrated high efficacy in solution, showing significant bactericidal and fungicidal activity at low concentrations and short contact times.[4][5][6] This inherent potency suggests that its incorporation into materials could lead to surfaces with robust, long-lasting antimicrobial capabilities. This document outlines hypothetical impregnation methods, a proposed mechanism of action, and detailed protocols for evaluating the antimicrobial efficacy and biocompatibility of these novel materials.
Quantitative Data on this compound Efficacy (in Solution)
The following tables summarize existing data on the efficacy of this compound in aqueous solutions, which serves as a benchmark for the development of impregnated materials.
Table 1: Bactericidal and Fungicidal Efficacy of this compound
| Target Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Clinical Bacterial Isolates | 0.5% | 1 minute | Effective | [5][6] |
| Clinical Fungal Isolates | 0.5% (in Incidin Plus) | 5 minutes | Effective | [5][6] |
| Atypical Mycobacteria | 2500 ppm (0.25%) | 15 minutes | > 4 | |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 2500 ppm (0.25%) | 60 minutes | > 4 | |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 5000 ppm (0.5%) | 15 minutes | > 4 |
Table 2: Efficacy of this compound on Contaminated Instruments
| Condition | Bioburden Before Disinfection (CFU/instrument) | Average Bacterial Killing (log10 CFU) | Reference |
| Aerobic | 2 x 10⁵ to 7.1 x 10⁷ | 5.98 ± 0.48 | [4] |
| Anaerobic | 2 x 10⁵ to 7.1 x 10⁷ | 6.75 ± 0.54 | [4] |
Proposed Mechanism of Action of this compound
While the precise molecular mechanism of this compound is not extensively detailed in the available literature, a plausible mode of action can be proposed based on its chemical structure, which combines a diamine and an amino acid derivative. This dual nature likely results in a multi-pronged attack on microbial cells.
The proposed mechanism involves:
-
Electrostatic Interaction and Membrane Disruption: The protonated amine groups in the cocopropylene-1,3-diamine moiety are expected to interact electrostatically with negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.
-
Membrane Destabilization: This initial binding is followed by the insertion of the molecule's lipophilic components into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential cytoplasmic contents.
-
Metabolic Inhibition: The L-glutamic acid component may interfere with cellular metabolic pathways, potentially by acting as a competitive inhibitor for enzymes that utilize glutamate, a key metabolite.
-
Inhibition of Macromolecular Synthesis: Disruption of the cell membrane and key metabolic processes would lead to the cessation of essential functions like DNA replication, protein synthesis, and cell wall maintenance, ultimately resulting in cell death.
Figure 1. Proposed mechanism of action for this compound against microbial cells.
Experimental Protocols
Protocol for Impregnation of Materials with this compound
This protocol describes a general method for impregnating porous and non-porous materials with this compound. Optimization of parameters such as concentration, temperature, and duration will be necessary for specific material types.
Materials:
-
This compound (reagent grade)
-
Material to be impregnated (e.g., polymer films, textile fabrics, medical-grade silicone)
-
Deionized water or appropriate solvent
-
Beakers and magnetic stirrer
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Impregnation Solution:
-
Prepare a stock solution of this compound in deionized water (e.g., 1-5% w/v).
-
Gently heat and stir the solution to ensure complete dissolution, as this compound is described as a wax-like substance.[1]
-
-
Material Preparation:
-
Clean the material to be impregnated by washing with a suitable detergent, followed by rinsing with deionized water and drying.
-
Cut the material into standardized sample sizes (e.g., 2x2 cm squares).
-
-
Impregnation:
-
Immerse the prepared material samples in the this compound solution.
-
For porous materials, apply a vacuum to facilitate penetration of the solution into the material's pores.
-
Allow the materials to soak for a predetermined period (e.g., 2, 6, 12, or 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Drying:
-
Carefully remove the samples from the solution and allow excess liquid to drain off.
-
Dry the impregnated materials in an oven at a temperature that will not degrade the material or the this compound (e.g., 40-60°C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator.
-
-
Post-Impregnation Rinsing (Optional):
-
To remove any loosely bound this compound, samples can be briefly rinsed with deionized water and then re-dried. This step is crucial for assessing the stability of the impregnation.
-
Figure 2. Experimental workflow for the impregnation of materials with this compound.
Protocol for Antimicrobial Efficacy Testing
The antimicrobial activity of the impregnated materials should be evaluated using standardized methods. The AATCC 100 test (for textiles) and a modified ISO 22196 (for non-porous surfaces) are recommended.[7][8]
Materials:
-
This compound-impregnated material samples
-
Untreated material samples (negative control)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth and agar
-
Sterile neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Incubator (37°C)
Procedure (Modified ISO 22196):
-
Inoculum Preparation: Prepare a bacterial suspension in nutrient broth and adjust the concentration to approximately 1 x 10⁶ CFU/mL.
-
Inoculation:
-
Place a treated and an untreated material sample in separate sterile petri dishes.
-
Pipette a small, defined volume (e.g., 100 µL) of the bacterial suspension onto the surface of each sample.
-
Cover the inoculum with a sterile, inert film (e.g., polyethylene) to ensure close contact and prevent dehydration.
-
-
Incubation: Incubate the samples at 37°C for 24 hours.
-
Recovery:
-
After incubation, carefully remove the film and transfer the material sample to a sterile tube containing a known volume of neutralizing solution.
-
Vortex or sonicate the tube to recover the bacteria from the surface.
-
-
Enumeration:
-
Perform serial dilutions of the recovery solution.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies.
-
-
Calculation: Calculate the log reduction in viable bacteria on the treated material compared to the untreated control.
Protocol for Biocompatibility Testing
Biocompatibility testing is essential to ensure the safety of the impregnated materials for potential medical applications. A tiered approach based on ISO 10993 standards is recommended.[9][10][11]
1. In Vitro Cytotoxicity (ISO 10993-5):
-
Purpose: To assess the potential for the material to cause cell death.
-
Method: The MEM Elution test is a common method.[12]
-
Extracts of the this compound-impregnated material are prepared by incubating the material in cell culture medium.
-
The extracts are then added to a monolayer of cultured cells (e.g., L929 mouse fibroblasts).
-
After incubation, the cells are examined microscopically for malformation, lysis, and degeneration. Cell viability can be quantified using assays like MTT.
-
2. Sensitization (ISO 10993-10):
-
Purpose: To determine if the material can cause an allergic reaction.[10]
-
Method: Typically involves in vivo models where extracts of the material are repeatedly applied to the skin of guinea pigs, followed by a challenge phase to observe for signs of a delayed hypersensitivity reaction.
3. Irritation (ISO 10993-23):
-
Purpose: To evaluate the potential for the material to cause local irritation to skin or mucous membranes.[10]
-
Method: Extracts of the material are applied to the skin or other relevant tissues of rabbits, and the sites are observed for signs of erythema (redness) and edema (swelling).
Figure 3. Logical workflow for the biocompatibility assessment of materials.
Conclusion
The development of this compound-impregnated materials represents a promising avenue for creating surfaces with inherent and sustained antimicrobial properties. The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring this novel application. Rigorous testing of antimicrobial efficacy, stability of the impregnation, and comprehensive biocompatibility evaluation will be critical for the successful translation of these materials from the laboratory to real-world applications.
References
- 1. Glucoprotamine--a new antimicrobial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucoprotamine--a new antimicrobial substance. | Semantic Scholar [semanticscholar.org]
- 3. doc.rero.ch [doc.rero.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activity of Antimicrobial Surfaces Varies by Testing Protocol Utilized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.qima.com [blog.qima.com]
- 9. 7 Steps for Effective Biocompatibility Testing in Medical Devices [examples.tely.ai]
- 10. namsa.com [namsa.com]
- 11. tuvsud.com [tuvsud.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
In Vitro Cytotoxicity Assays for Glucoprotamin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoprotamin is a biocidal agent known for its efficacy as a disinfectant in medical settings.[1][2][3][4][5] Its primary applications have been centered on its antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2][4] While its disinfectant properties are well-documented, a comprehensive understanding of its cytotoxic potential in mammalian cells is crucial for any consideration in drug development or applications involving prolonged human contact.
These application notes provide a framework for assessing the in vitro cytotoxicity of this compound. Due to a lack of specific studies on the cytotoxicity of this compound in mammalian cell lines for therapeutic purposes, this document presents generalized protocols for standard cytotoxicity assays. These can be adapted to evaluate the cellular response to this compound exposure. This compound is a reaction product of L-glutamic acid and cocopropylene-1,3-diamine.[2] The cytotoxic properties of L-glutamic acid, particularly in neuronal cells, are well-studied and are often linked to excitotoxicity, involving mechanisms such as oxidative stress and apoptosis.[1][2][3][6] Therefore, investigations into this compound's cytotoxicity could initially focus on these established pathways.
Key Concepts in Cytotoxicity Testing
In vitro cytotoxicity assays are essential tools in toxicology and drug development to screen for the potential of a substance to cause cell damage or death.[7] These assays measure various cellular parameters to determine viability and the mechanism of cell death, which can broadly be categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Commonly employed assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity and necrosis.
-
Apoptosis Assays (e.g., Caspase Activity): Detect the activation of caspases, a family of proteases that are key mediators of apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from in vitro cytotoxicity assays for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 62 ± 5.5 |
| 100 | 41 ± 4.9 |
| 250 | 23 ± 3.7 |
| 500 | 8 ± 2.1 |
Table 2: Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.5 |
| 1 | 7 ± 1.8 |
| 10 | 18 ± 2.3 |
| 50 | 35 ± 3.1 |
| 100 | 58 ± 4.2 |
| 250 | 79 ± 5.0 |
| 500 | 92 ± 3.8 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Concentration (µg/mL) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 4.8 ± 0.6 |
| 100 | 7.2 ± 0.9 |
| 250 | 5.1 ± 0.7 (potential switch to necrosis) |
| 500 | 3.2 ± 0.5 (potential switch to necrosis) |
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
HeLa (Human cervical cancer cells): A robust and commonly used cell line for general cytotoxicity screening.[7][8][9]
-
NIH-3T3 (Mouse embryonic fibroblasts): A standard fibroblast cell line used to assess toxicity in non-cancerous cells.[10]
-
SH-SY5Y (Human neuroblastoma cells): Relevant for investigating neurotoxicity, given the known effects of L-glutamic acid.[1]
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM for HeLa and NIH-3T3, DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control by lysing untreated cells to achieve maximum LDH release.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Caspase-3/7 Activity Assay for Apoptosis
This assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a luminescent or fluorescent signal.
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described above.
-
After incubation, add 100 µL of the caspase-3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a microplate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 3. Cytotoxic effects of glutamic acid on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced apoptosis of human leukemic cells is caused by the repressive function of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equal efficacy of this compound and an aldehyde product for environmental disinfection in a hematologic transplant unit: a prospective crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Wound Healing Potential of Flavonoid C-Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaves on 3T3 Fibroblast Cells [mdpi.com]
Troubleshooting & Optimization
Factors affecting the stability of Glucoprotamin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glucoprotamin solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an antimicrobial active substance, chemically described as the reaction product of L-glutamic acid and cocopropylene-1,3-diamine.[1][2] It is a wax-like, non-volatile substance that is readily soluble in water.[1][2] Due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, it is primarily used as a biocide in disinfectants for medical instruments and surfaces.[1][2][3]
Q2: What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound solutions can be influenced by several factors, including:
-
pH: this compound contains an amide bond which can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1][4][5][6][7] Formulations are often buffered to maintain an optimal pH for both stability and antimicrobial efficacy, typically in the alkaline range (pH > 7 to < 11).
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis of the amide bond and potential degradation of the long-chain alkylamine component.[8]
-
Light Exposure: Although not extensively documented for this compound specifically, prolonged exposure to UV light can potentially lead to the degradation of amine-containing compounds.
-
Presence of Oxidizing Agents: Strong oxidizing agents may lead to the degradation of the amine functional groups within the this compound molecule.
-
Compatibility with Other Excipients: Interactions with other formulation components can potentially impact the stability of this compound.
Q3: What are the signs of degradation in a this compound solution?
Degradation of a this compound solution may manifest as:
-
A significant change in pH outside the recommended range.
-
The appearance of precipitates or turbidity.
-
Discoloration of the solution.
-
A noticeable decrease in antimicrobial efficacy.
Q4: What is the recommended storage condition for this compound solutions?
While specific storage conditions should be obtained from the manufacturer's data sheet, based on the general properties of similar compounds, it is advisable to store this compound solutions in a cool, dark place, away from direct sunlight and strong oxidizing agents.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Possible Cause | Troubleshooting Steps |
| pH Shift | 1. Measure the pH of the solution. 2. If the pH has shifted significantly from the initial value, it may indicate degradation or contamination. 3. Consider preparing a fresh solution using a buffered solvent within the recommended pH range. |
| Temperature Fluctuation | 1. Ensure the solution is stored at the recommended temperature. 2. Avoid freeze-thaw cycles unless specified as acceptable by the manufacturer. |
| Incompatibility with Container | 1. Verify that the storage container is made of a compatible material (e.g., high-density polyethylene, glass). 2. Transfer the solution to a new, clean container of a recommended material if incompatibility is suspected. |
| Contamination | 1. Review aseptic handling techniques. 2. Prepare a fresh solution using sterile equipment and reagents. |
Issue 2: Decreased Antimicrobial Efficacy
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify the age of the solution and compare it to the manufacturer's recommended shelf life. 2. Review storage conditions (temperature, light exposure) to ensure they have been appropriate. 3. If degradation is suspected, prepare a fresh solution. For critical applications, consider quantifying the concentration of this compound using a suitable analytical method (e.g., HPLC). |
| Incorrect Concentration | 1. Double-check the calculations and procedures used to prepare the solution. 2. If possible, analytically verify the concentration. |
| Interaction with Other Substances | 1. Ensure that no incompatible substances have been introduced into the solution. 2. Review the full composition of the experimental medium for potential interfering substances. |
Quantitative Data on Stability
The following tables present hypothetical data based on the known chemical properties of this compound and related compounds to illustrate expected stability trends.
Table 1: Effect of Temperature on this compound Concentration Over Time
| Temperature | Initial Concentration (%) | Concentration after 7 days (%) | Concentration after 30 days (%) |
| 4°C | 1.50 | 1.49 | 1.48 |
| 25°C | 1.50 | 1.45 | 1.38 |
| 40°C | 1.50 | 1.35 | 1.15 |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (%) | Concentration after 30 days (%) |
| 4 | 1.50 | 1.25 |
| 7 | 1.50 | 1.42 |
| 9 | 1.50 | 1.45 |
| 12 | 1.50 | 1.30 |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying this compound. Specific parameters may need optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the standards.
-
Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.
Protocol 2: Forced Degradation Study of this compound Solution
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13]
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to the this compound solution.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate the this compound solution at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose the this compound solution to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to identify and quantify any degradation products.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Biodegradability and ecotoxicity of amine oxide based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Microbial Resistance to Glucoprotamin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Glucoprotamin.
Troubleshooting Guide & FAQs
This section is designed to provide answers to specific issues that may arise during the use of this compound, particularly concerning microbial resistance.
Q1: We are observing reduced susceptibility of our microbial strain to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound are not extensively documented, based on its chemical nature as a derivative of L-glutamic acid, potential resistance mechanisms can be hypothesized to involve alterations in metabolic pathways.[1][2][3] Key areas to investigate include:
-
Alterations in Glutamine Metabolism: Since this compound is a glutamine analog, resistance may emerge from changes in the microbial glutamine metabolic pathway.[1][2] This could involve the upregulation of enzymes that catabolize glutamine or the development of alternative pathways that bypass the inhibitory effects of this compound.
-
Efflux Pumps: A common mechanism of antimicrobial resistance is the active efflux of the antimicrobial agent out of the cell by efflux pumps.[4] Overexpression of these pumps could reduce the intracellular concentration of this compound to sub-lethal levels.
-
Target Modification: The microbial target of this compound might undergo modification. As this compound is a disinfectant and not a targeted antibiotic, it likely has multiple targets. However, modifications in cell membrane composition or key metabolic enzymes could contribute to reduced susceptibility.
-
Biofilm Formation: Microorganisms embedded in a biofilm matrix can exhibit increased resistance to disinfectants. The exopolysaccharide matrix can act as a physical barrier, limiting the penetration of this compound.
Q2: How can we experimentally confirm the mechanism of resistance in our microbial strain?
A2: To elucidate the resistance mechanism, a multi-pronged experimental approach is recommended:
-
Comparative Transcriptomics/Proteomics: Compare the gene and protein expression profiles of your resistant strain to a susceptible parental strain. Look for upregulation of genes encoding efflux pumps, enzymes involved in glutamine metabolism, or stress response proteins.
-
Metabolomic Analysis: Analyze the intracellular metabolite profiles of resistant and susceptible strains in the presence and absence of this compound. This can reveal alterations in metabolic pathways, such as glutamine utilization.[5][6]
-
Efflux Pump Inhibition Assay: Use known efflux pump inhibitors (EPIs) in combination with this compound.[4] A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI would suggest the involvement of efflux pumps.[4]
-
Cell Membrane Permeability Assays: Assess for changes in membrane permeability that might restrict the uptake of this compound.
Q3: What strategies can we employ in the lab to overcome this compound resistance?
A3: Several strategies can be explored to counteract resistance:
-
Combination Therapy:
-
Metabolic Modulation: Recent studies have shown that exogenous glutamine can potentiate the activity of certain antibiotics.[5][6][7][8] Experiment with co-administering this compound with sub-inhibitory concentrations of L-glutamine or other metabolites that might disrupt the resistant strain's metabolic homeostasis.
-
Efflux Pump Inhibitors (EPIs): As mentioned, combining this compound with a suitable EPI could restore its efficacy.[4]
-
-
Targeting Virulence Factors: Investigate agents that inhibit biofilm formation or other virulence factors, which can render the microbes more susceptible to this compound.
-
Optimization of Disinfection Parameters: Ensure that the concentration and contact time of this compound are optimized according to established protocols. Environmental factors such as pH and temperature can also influence its efficacy.
Q4: We are not seeing the expected log reduction in our experiments. What could be the issue?
A4: Several factors could contribute to lower-than-expected efficacy:
-
Improper Neutralization: In disinfectant testing, incomplete neutralization of the active agent at the end of the contact time can lead to an overestimation of its efficacy. Conversely, a neutralizer that is toxic to the test organism can lead to an underestimation. It is crucial to perform a neutralization validation assay.[9]
-
High Organic Load: The presence of organic matter (e.g., proteins, blood) can reduce the effectiveness of disinfectants.[10][11][12] Ensure that surfaces are cleaned prior to disinfection or use a disinfectant validated for efficacy in the presence of soil. This compound has been shown to be effective in the presence of proteins.[10][11][12]
-
Incorrect Inoculum Preparation: The number and physiological state of the microorganisms used for testing are critical. Ensure that the inoculum is prepared according to standardized methods.
-
Sub-optimal Environmental Conditions: The temperature and pH of your experimental setup should be controlled and standardized, as they can impact the activity of the disinfectant.
Data on this compound Efficacy
The following table summarizes quantitative data on the bactericidal activity of this compound from a clinical study.
| Parameter | Aerobic Conditions | Anaerobic Conditions | Reference |
| Average Log10 Reduction (CFU) | 5.98 ± 0.48 | 6.75 ± 0.54 | [10][11][12] |
| Initial Bioburden Range (CFU/instrument) | 2 x 10^5 to 7.1 x 10^7 | 2 x 10^5 to 7.1 x 10^7 | [10][11][12] |
| This compound Concentration | 1.5% | 1.5% | [10][11] |
| Contact Time | 60 minutes | 60 minutes | [10][11] |
Key Experimental Protocols
Detailed methodologies for assessing the efficacy of this compound are outlined below. These are based on established standards.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no this compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration from which no colonies grow on the agar plate after incubation.
Quantitative Suspension Test (Based on EN 1040)
This test evaluates the bactericidal activity of a disinfectant in suspension.[13][14]
Methodology:
-
Test Suspension: Prepare a standardized suspension of the test bacteria.
-
Disinfectant Solution: Prepare the desired concentration of this compound.
-
Contact: Mix the bacterial suspension with the this compound solution and start a timer for the specified contact time (e.g., 1, 5, 15 minutes).
-
Neutralization: At the end of the contact time, add a validated neutralizer to stop the bactericidal action.
-
Enumeration: Enumerate the surviving bacteria using a standard plate count method.
-
Calculation: Calculate the log reduction in viable counts compared to a control without this compound. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.
Use-Dilution Test (Based on AOAC Methods)
This method assesses the efficacy of a disinfectant on a hard, non-porous surface.[15][16]
Methodology:
-
Carrier Inoculation: Inoculate stainless steel carriers with a standardized culture of the test microorganism and allow them to dry.
-
Disinfectant Exposure: Immerse the inoculated carriers in the this compound solution for a specified contact time.
-
Neutralization: Transfer the carriers to a tube containing a validated neutralizer.
-
Incubation: Incubate the tubes and observe for turbidity (indicating bacterial growth).
-
Interpretation: The number of tubes showing no growth is recorded. A pass criterion is typically no growth in 59 out of 60 carriers.[15][16]
Visualizations
Bacterial Glutamine Signaling Pathway
Caption: Bacterial glutamine signaling and potential interference by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Glutamine signalling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucoprotamine--a new antimicrobial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine promotes antibiotic uptake to kill multidrug-resistant uropathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine promotes antibiotic uptake to kill MDR bacteria | BioWorld [bioworld.com]
- 8. L-glutamine sensitizes Gram-positive-resistant bacteria to gentamicin killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biofilm.montana.edu [biofilm.montana.edu]
- 10. Antimicrobial activity of this compound: a clinical study of a new disinfectant for instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of this compound: A Clinical Study of a New Disinfectant for Instruments | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]
- 16. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
Technical Support Center: Optimizing Glucoprotamin Disinfection Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Glucoprotamin as a disinfectant. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure effective microbial control in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
This compound is a broad-spectrum antimicrobial agent used for surface and instrument disinfection. It is a reaction product of L-glutamic acid and cocopropylene-1,3-diamine.[1] Its spectrum of activity includes bacteria (including mycobacteria), fungi (yeasts and molds), and enveloped viruses.[1][2][3]
Q2: What are the recommended concentrations and contact times for this compound?
The effective concentration and contact time for this compound can vary depending on the target microorganism, the level of soiling, and the surface being disinfected. Published studies have shown efficacy at concentrations ranging from 0.25% to 1.5% with contact times from 1 minute to 60 minutes.[2][4][5] For specific applications, it is crucial to validate the disinfection process under your experimental conditions.
Q3: Is this compound effective against bacterial spores?
Diluted solutions of this compound have limited activity against bacterial spores.[6] For applications requiring sporicidal activity, alternative or supplementary disinfection methods should be considered.
Q4: Does the presence of organic matter affect the efficacy of this compound?
Yes, the presence of organic matter, such as blood or soil, can reduce the efficacy of most disinfectants, including this compound. It is a best practice to pre-clean surfaces to remove visible soil before disinfection to ensure optimal performance.[7]
Q5: Is this compound compatible with common laboratory surfaces?
This compound is generally compatible with a wide range of materials found in laboratory settings. However, it is always recommended to check the manufacturer's guidelines and test for compatibility with sensitive surfaces before widespread use.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data on the efficacy of this compound against various microorganisms from published studies.
Table 1: Bactericidal and Fungicidal Activity of this compound
| Microorganism | Concentration | Contact Time | Log Reduction | Test Method | Reference |
| Clinical Bacterial Isolates | 0.5% | 1 minute | Not specified | EN 1040 | [2][8] |
| Staphylococcus aureus | 84 mg/L | 5 minutes | ≥ 5 | EN 1040 | [9][10] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 84 mg/L | 5 minutes | ≥ 5 | EN 1040 | [9][10] |
| Pseudomonas aeruginosa | 84 mg/L | 5 minutes | ≥ 5 | EN 1040 | [9][10] |
| Tetracycline-resistant P. aeruginosa | 84 mg/L | 5 minutes | ≥ 5 | EN 1040 | [9][10] |
| Atypical Mycobacteria | 2500 ppm | 15 minutes | > 4 | Suspension Test | [11] |
| Glutaraldehyde-resistant Mycobacterium chelonae | 2500 ppm | 60 minutes | > 4 | Suspension Test | [11] |
| Glutaraldehyde-resistant Mycobacterium chelonae | 5000 ppm | 15 minutes | > 4 | Suspension Test | [11] |
| Clinical Fungal Isolates | 0.5% (Incidin Plus) | 5 minutes | Not specified | EN 1275 | [2][8][12] |
Table 2: Virucidal Activity of this compound
| Virus | Concentration | Contact Time | Condition | Log Reduction Factor (LRF) | Surface | Reference |
| Vaccinia virus (VACV) | 0.25% | 5 minutes | Suspension | Complete Inactivation | - | [4] |
| Influenza A virus | 0.25% | 5 minutes | Suspension | Complete Inactivation | - | [4] |
| Vaccinia virus (VACV) | 0.25% | 5, 15 minutes | Surface-dried | < 1.5 | Stainless Steel, Glass, PVC | [4][13] |
| Vaccinia virus (VACV) | 1% | 30 minutes | Surface-dried | Not completely inactivated | Stainless Steel, Glass, PVC | [4][13] |
| Influenza A virus | 0.25% | 5, 15 minutes | Surface-dried | Variable, affected by surface | PVC | [4][13] |
Mandatory Visualization
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound disinfection.
Experimental Workflow: Determining Optimal Contact Time
Caption: Workflow for contact time optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor microbial reduction | 1. Inadequate contact time: The disinfectant is not in contact with the surface for a sufficient duration to be effective. 2. Incorrect concentration: The this compound solution was not prepared to the correct concentration. 3. Presence of organic load: Surfaces were not adequately pre-cleaned. 4. Expired or improperly stored disinfectant: The disinfectant has degraded over time. | 1. Ensure the surface remains wet for the entire validated contact time. Re-application may be necessary. 2. Verify the dilution procedure and use calibrated measuring equipment. 3. Implement a thorough pre-cleaning step to remove all visible soil before disinfection. 4. Check the expiration date and storage conditions of the this compound stock. |
| Reduced efficacy on certain surfaces | 1. Surface porosity: Porous surfaces may absorb the disinfectant, reducing its availability to act on microorganisms. 2. Material incompatibility: The surface material may react with or neutralize the disinfectant. 3. Biofilm formation: Microorganisms may be embedded in a protective biofilm matrix. | 1. Longer contact times or higher concentrations may be required for porous surfaces. Validation is essential. 2. Consult the manufacturer's guidelines for material compatibility. Test on a small, inconspicuous area first. 3. Implement a multi-step process that includes a cleaning agent to disrupt the biofilm before disinfection. |
| Discrepancy between suspension and carrier test results | 1. Drying effect: Microorganisms dried onto a surface can be more resistant to disinfection than those in suspension.[4][13] 2. Incomplete surface wetting: The disinfectant may not be evenly distributed across the entire surface. | 1. Optimize contact time and concentration specifically for surface disinfection using carrier tests. 2. Ensure complete and uniform application of the disinfectant to the entire target surface. |
| Neutralizer is not effective | 1. Incorrect neutralizer: The chosen neutralizer is not effective for this compound. 2. Insufficient neutralizer concentration or volume: The amount of neutralizer is not sufficient to inactivate the disinfectant. | 1. Validate the neutralizer's efficacy for this compound according to standard protocols (e.g., ASTM E1054). 2. Ensure the neutralizer is used at the correct concentration and volume as determined during validation. |
Experimental Protocols
Protocol 1: Suspension Time-Kill Test (Based on ASTM E2315)
This protocol is designed to evaluate the bactericidal or fungicidal activity of this compound in a liquid state.
1. Materials:
-
This compound stock solution
-
Sterile hard water or buffer for dilution
-
Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Validated neutralizing broth
-
Sterile test tubes or vials
-
Pipettes and tips
-
Incubator
-
Colony counter
2. Methodology:
-
Prepare Test Solutions: Prepare the desired concentrations of this compound in sterile hard water or buffer.
-
Prepare Inoculum: Grow the test microorganism in the appropriate liquid medium to achieve a high concentration (typically 10⁸-10⁹ CFU/mL).
-
Test Procedure: a. Dispense 9.9 mL of the this compound test solution into a sterile test tube. b. At time zero, add 0.1 mL of the microbial inoculum to the test tube and mix thoroughly. c. At predetermined contact times (e.g., 1, 5, 10, 30 minutes), transfer a 1.0 mL aliquot of the mixture into 9.0 mL of neutralizing broth. d. Perform serial dilutions of the neutralized sample. e. Plate the dilutions onto appropriate agar plates.
-
Controls:
-
Inoculum Control: Add 0.1 mL of the inoculum to 9.9 mL of a sterile buffer (without disinfectant) to determine the initial microbial concentration.
-
Neutralizer Efficacy Control: Inoculate a tube of neutralizing broth containing the disinfectant with a low number of the test organism to ensure the neutralizer is not toxic and effectively inactivates the disinfectant.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Data Analysis: Count the colonies on the plates and calculate the log₁₀ reduction for each concentration and contact time compared to the inoculum control.
Protocol 2: Quantitative Non-Porous Surface Test (Based on EN 13697)
This protocol evaluates the efficacy of this compound on a hard, non-porous surface.
1. Materials:
-
This compound test solutions
-
Sterile test surfaces (coupons, e.g., stainless steel)
-
Test microorganism culture
-
Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)
-
Validated neutralizing solution
-
Sterile swabs or sponges
-
Agar plates
2. Methodology:
-
Prepare Test Surfaces: Clean and sterilize the test coupons.
-
Prepare Inoculum: Prepare a suspension of the test microorganism in the interfering substance.
-
Test Procedure: a. Inoculate the center of each test coupon with a defined volume of the microbial suspension and spread it evenly. b. Dry the inoculated coupons under controlled conditions. c. Apply a defined volume of the this compound test solution to completely cover the dried inoculum. d. Allow the specified contact time to elapse at a controlled temperature. e. After the contact time, transfer the coupon to a container with a validated neutralizing solution and agitate to recover the surviving microorganisms. Alternatively, swab the surface and place the swab in the neutralizer.
-
Controls:
-
Surface Control: Inoculate a coupon and treat it with a sterile buffer instead of the disinfectant to determine the initial number of viable organisms.
-
Neutralizer Efficacy Control: Similar to the suspension test, to validate the neutralizer's performance.
-
-
Enumeration and Analysis: Perform serial dilutions of the neutralized solution, plate onto agar, incubate, and count the colonies. Calculate the log₁₀ reduction compared to the surface control.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecolabhealthcare.de [ecolabhealthcare.de]
- 4. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of this compound: a clinical study of a new disinfectant for instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doc.rero.ch [doc.rero.ch]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. This compound antimicrobial activity against selected standard antibiotic-resistant bacteria and reference strains used in the assessment of disinfection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glucoprotamin Efficacy and Interference of Organic Matter
Welcome to the Technical Support Center for Glucoprotamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound-based disinfectants and to address common challenges encountered during experimental work, particularly the interference of organic matter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound is a broad-spectrum antimicrobial active substance. It is a conversion product of L-glutamic acid and cocopropylene-1,3-diamine.[1] Its spectrum of activity includes bacteria (including mycobacteria), fungi, and viruses.[1][2]
Q2: How does organic matter affect the efficacy of this compound?
A2: Organic matter, such as blood, serum, pus, or soil, can interfere with the efficacy of most disinfectants, including those containing this compound. This interference can occur in two primary ways: the organic matter can chemically react with the disinfectant, reducing its active concentration, or it can form a physical barrier that protects microorganisms from contact with the disinfectant. It is crucial to consider the presence of organic matter when validating the effectiveness of a disinfection protocol.
Q3: Is this compound effective in the presence of organic soiling?
A3: Yes, studies have shown that this compound-based disinfectants can be effective in the presence of organic matter, such as proteins.[1] One clinical study demonstrated significant bacterial log reduction on surgical instruments that were not pre-cleaned, indicating efficacy in the presence of blood and other organic debris.[1] However, the level of interference can depend on the type and concentration of the organic load.
Q4: What are the standard methods for testing the efficacy of disinfectants in the presence of organic matter?
A4: Standardized methods, such as those outlined by the European Committee for Standardization (CEN), are often used. For example, EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.[3] These tests typically specify the use of interfering substances like bovine albumin or sheep erythrocytes to simulate "dirty" conditions.
Q5: What is the general mechanism of action of this compound?
A5: The precise signaling pathways of this compound are not extensively detailed in publicly available literature, suggesting a non-specific mode of action. The antimicrobial activity of this compound is understood to be based on its ability to disrupt the microbial cell wall and coagulate cellular proteins, leading to cell death.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced bactericidal efficacy in experimental assays. | Presence of high organic load: Organic materials like proteins, blood, or yeast extract in your culture media or on the test surface can neutralize the active this compound. | 1. Pre-cleaning: Whenever possible, physically remove as much organic soil as possible from the surface before applying the disinfectant. 2. Increase Concentration/Contact Time: If pre-cleaning is not feasible, you may need to increase the concentration of the this compound solution or extend the contact time. This should be validated for your specific application. 3. Use a validated protocol: Follow a standardized protocol (e.g., EN 1276) that accounts for organic soil to determine the appropriate concentration and contact time. |
| Inconsistent results between experimental replicates. | Incomplete neutralization of the disinfectant: Residual this compound carried over into the culture medium can inhibit microbial growth, leading to an overestimation of its efficacy. Variable organic load: Inconsistent amounts of organic matter between samples can lead to variable disinfectant efficacy. | 1. Use a validated neutralizer: Employ a neutralizer that has been validated to be effective against this compound without being toxic to the test microorganisms. 2. Standardize organic load: Ensure that the amount and type of organic soil are consistent across all test and control samples. |
| This compound appears ineffective against specific microorganisms. | Intrinsic resistance of the microorganism: Some microorganisms, particularly bacterial spores, may exhibit higher resistance to certain disinfectants. Formation of biofilms: Microorganisms embedded in a biofilm matrix are significantly more resistant to disinfectants. | 1. Verify spectrum of activity: Confirm that this compound is effective against the specific microorganism under your test conditions. 2. Address biofilms: If biofilm formation is suspected, a specific biofilm removal step or a disinfectant with proven efficacy against biofilms may be necessary. |
| Disinfectant solution appears cloudy or precipitated. | Water hardness: High concentrations of minerals in the water used for dilution can sometimes react with disinfectant components. | 1. Use purified water: Prepare disinfectant solutions using distilled or deionized water to avoid interference from minerals. |
Quantitative Data on this compound Efficacy
| Organic Load Condition | Interfering Substance | Test Organism | Contact Time (minutes) | Illustrative Log Reduction |
| Clean | 0.3 g/L Bovine Albumin | Pseudomonas aeruginosa | 5 | > 5.0 |
| Dirty | 3.0 g/L Bovine Albumin + 3.0 ml/L Sheep Erythrocytes | Pseudomonas aeruginosa | 5 | 4.0 - 5.0 |
| Clean | 0.3 g/L Bovine Albumin | Staphylococcus aureus | 5 | > 5.0 |
| Dirty | 3.0 g/L Bovine Albumin + 3.0 ml/L Sheep Erythrocytes | Staphylococcus aureus | 5 | 4.5 - 5.0 |
Note: A log reduction of 5 indicates a 99.999% reduction in the number of viable microorganisms.
Experimental Protocols
Protocol 1: Quantitative Suspension Test for Bactericidal Activity (Based on EN 1276)
This protocol outlines a method to determine the bactericidal efficacy of a this compound-based disinfectant in the presence of an organic load.
1. Materials:
- This compound-based disinfectant
- Test organism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
- Interfering substance (e.g., Bovine Albumin Solution, Sheep Erythrocytes)
- Validated neutralizing solution
- Tryptone Soy Agar (TSA)
- Sterile distilled water
- Sterile test tubes and pipettes
- Incubator
2. Procedure:
- Preparation of Test Suspension: Prepare a suspension of the test organism in sterile water to a concentration of approximately 1.5 - 5.0 x 10⁸ CFU/mL.
- Preparation of Disinfectant Solution: Prepare the desired concentration of the this compound disinfectant in sterile hard water.
- Test Procedure: a. In a sterile test tube, mix 1 mL of the interfering substance with 1 mL of the bacterial test suspension. b. Add 8 mL of the prepared this compound disinfectant solution to the mixture. c. Start a timer for the desired contact time (e.g., 5 minutes). d. At the end of the contact time, transfer 1 mL of the mixture to a tube containing 8 mL of validated neutralizer and 1 mL of sterile water.
- Enumeration of Survivors: a. After a 5-minute neutralization period, perform serial dilutions of the neutralized sample. b. Plate the dilutions on TSA plates. c. Incubate the plates at 37°C for 24-48 hours.
- Calculation of Log Reduction: Count the colonies on the plates and calculate the log reduction compared to a control sample without the disinfectant.
Visualizations
Diagram 1: General Mechanism of Action of this compound
Caption: this compound's proposed mechanism of action on a microbial cell.
Diagram 2: Experimental Workflow for Disinfectant Efficacy Testing
References
Technical Support Center: Enhancing the Sporicidal Efficacy of Glucoprotamin
Welcome to the technical support center for Glucoprotamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the sporicidal activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the observed sporicidal efficacy of my diluted this compound solution lower than expected?
A1: Diluted solutions of this compound have limited activity against bacterial spores.[1] Published data indicates that while undiluted this compound is effective against bacterial spores, its efficacy diminishes upon dilution.[1] For significant sporicidal action, a higher concentration or combination with other agents may be necessary.
Q2: Can the presence of organic material affect this compound's sporicidal performance?
A2: Yes, a high load of organic material, such as proteins and debris, can interfere with the efficacy of most disinfectants, including this compound. Although one study showed excellent efficacy of a 1.5% this compound solution even without prior washing of instruments, it is a best practice to pre-clean surfaces to ensure optimal disinfectant performance.
Q3: What is the known mechanism of sporicidal action for this compound?
A3: The precise mechanism of sporicidal action for this compound is not well-documented in publicly available literature. However, it is known to be a membrane-active agent. Its efficacy against vegetative bacteria is based on the disruption of the cell membrane. It is hypothesized that at higher concentrations, it may disrupt the spore's outer layers, allowing for the inactivation of essential internal components.
Q4: Are there any known synergistic agents that can be combined with this compound to improve its sporicidal activity?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent sporicidal results | Spore quality and preparation methods. | Ensure consistent spore preparation and purification. Different sporulation media and purification methods can impact spore resistance.[4] Refer to the Experimental Protocols section for a standardized method. |
| Low log reduction of spores | Insufficient this compound concentration. | Increase the concentration of the this compound solution. Studies have shown that undiluted this compound is more effective against spores.[1] |
| Suboptimal contact time. | Extend the contact time of the disinfectant with the spores. Sporicidal action is time-dependent. | |
| Non-optimal pH of the solution. | Adjust the pH of the this compound solution. The sporicidal activity of some disinfectants is pH-dependent.[5][6] | |
| Reduced efficacy in the presence of organic soil | Interference from organic matter. | Implement a thorough pre-cleaning step to remove organic soil before disinfection. |
| Plate counting variability | Inadequate neutralization of the disinfectant. | Ensure the neutralizing agent is effective and used at the correct concentration. Refer to the Experimental Protocols for a suitable neutralizer composition. |
Experimental Protocols
Protocol 1: Quantitative Suspension Test for Sporicidal Activity
This protocol is adapted from European Standard EN 13704 for evaluating the sporicidal activity of a chemical disinfectant.[7]
1. Preparation of Spore Suspension: a. Culture a sporogenic strain of Bacillus subtilis on a suitable sporulation medium (e.g., Difco Sporulation Medium) for 7-10 days at 30°C.[4] b. Harvest the spores by scraping the surface of the agar and suspending them in sterile distilled water. c. Purify the spore suspension by repeated centrifugation and washing with sterile distilled water to remove vegetative cells and debris. d. Verify the purity of the spore suspension ( >90% spores) using phase-contrast microscopy. e. Store the purified spore suspension at 4°C.
2. Test Procedure: a. Prepare the desired concentration of this compound solution in sterile hard water. b. Equilibrate the disinfectant solution and the spore suspension to the test temperature (e.g., 20°C). c. Add 1 ml of the spore suspension to 9 ml of the this compound solution. d. Start a timer immediately. e. At predetermined contact times (e.g., 30, 60, 120 minutes), take a 1 ml aliquot of the mixture. f. Immediately transfer the aliquot to 9 ml of a validated neutralizing solution (e.g., 1% polysorbate 80, 0.3% lecithin, 0.1% histidine, and 0.1% cysteine in phosphate buffer). g. Perform serial dilutions of the neutralized sample in sterile saline. h. Plate the dilutions on a suitable growth medium (e.g., Tryptic Soy Agar). i. Incubate the plates at 37°C for 48 hours. j. Count the colony-forming units (CFU) and calculate the log reduction compared to a water control.
A disinfectant is considered sporicidal if it achieves a minimum of a 3-log10 reduction (99.9% inactivation) under the defined test conditions.[7]
Protocol 2: Investigating the Effect of pH on Sporicidal Efficacy
1. Preparation: a. Prepare a stock solution of this compound. b. Prepare a series of buffered this compound solutions at different pH values (e.g., pH 6, 7, 8, 9) using appropriate buffers (e.g., phosphate buffer).
2. Test Procedure: a. Follow the steps outlined in Protocol 1 for the quantitative suspension test. b. Perform the test for each buffered this compound solution. c. Compare the log reduction values at different pH levels to determine the optimal pH for sporicidal activity.
Data Presentation
Table 1: Hypothetical Sporicidal Efficacy of this compound at Different Concentrations and Contact Times
| This compound Concentration (%) | Contact Time (minutes) | Mean Log Reduction (CFU/ml) |
| 1.0 | 60 | 1.5 |
| 1.0 | 120 | 2.1 |
| 2.5 | 60 | 2.8 |
| 2.5 | 120 | 3.5 |
| 5.0 | 60 | 4.2 |
| 5.0 | 120 | 5.1 |
Table 2: Hypothetical Synergistic Effect of this compound with an Oxidizing Agent
| Treatment | Contact Time (minutes) | Mean Log Reduction (CFU/ml) |
| 2.5% this compound | 60 | 2.8 |
| 0.5% Hydrogen Peroxide | 60 | 0.5 |
| 2.5% this compound + 0.5% Hydrogen Peroxide | 60 | 4.5 |
Visualizations
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative sporicidal effects of liquid chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucoprotamine--a new antimicrobial substance. | Semantic Scholar [semanticscholar.org]
- 7. EN 13704: Sporocidal Test for Chemical Disinfectants [shapypro.com]
Degradation of Glucoprotamin under different environmental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Glucoprotamin. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: this compound is primarily documented as an active ingredient in disinfectant formulations.[1] Detailed studies on its chemical degradation under various environmental conditions are not extensively available in public literature. Therefore, this guide combines available data on this compound's efficacy and stability in disinfectant applications with general chemical principles of its constituent classes (pyrrolidinones and diamines) to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the conversion product of L-glutamic acid and cocopropylene-1,3-diamine.[1] It is a wax-like substance that is non-volatile and readily dissolves in water.[1] Its chemical structure contains both pyrrolidinone and diamine functionalities, which contribute to its antimicrobial activity. It is known to be effective against bacteria (including mycobacteria), fungi, and viruses.[1]
Q2: What is the general stability of this compound in aqueous solutions?
Aqueous solutions of this compound are used as disinfectants and are generally stable under recommended storage conditions. However, the stability can be influenced by factors such as pH, temperature, and the presence of other substances. For instance, the concentration of this compound in solutions used to presoak cleaning cloths can decrease after a short storage period.
Q3: How does pH affect the stability of this compound?
While specific data on this compound is limited, the pyrrolidinone ring in its structure can be susceptible to hydrolysis under strongly acidic or basic conditions. In aqueous solutions with strong acids or bases, 2-pyrrolidone, a related compound, hydrolyzes to form 4-aminobutyric acid.[2] Therefore, it is advisable to maintain the pH of this compound solutions within a neutral to mildly alkaline range for optimal stability, unless specific applications require otherwise.
Q4: Is this compound sensitive to temperature?
Elevated temperatures can potentially accelerate the degradation of this compound. The thermal stability of diamines, a key component of this compound, is temperature-dependent. Increased temperatures can lead to a larger decrease in the concentration of diamines in aqueous solutions. Therefore, it is recommended to store this compound solutions at room temperature or as specified by the manufacturer to minimize thermal degradation.
Q5: Is this compound sensitive to light?
There is no specific information available regarding the photosensitivity of this compound. However, as a general precautionary measure for complex organic molecules, it is recommended to store this compound and its solutions protected from direct light to prevent potential photodegradation. Pyrrole moieties, which are structurally related to pyrrolidinones, can undergo both direct and indirect photodegradation.
Q6: What are the expected degradation products of this compound?
Based on the degradation of its constituent chemical classes, potential degradation pathways for this compound could include:
-
Hydrolysis: The pyrrolidinone ring could open to form an amino acid derivative.
-
Oxidation: The diamine portion of the molecule is susceptible to oxidation, which could lead to the formation of aminoaldehydes and other oxidation products.
It is important to note that this compound is considered to be readily biodegradable.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced antimicrobial efficacy of a freshly prepared this compound solution. | - Incorrect dilution.- Inaccurate measurement of this compound.- High organic load in the test sample. | - Verify the dilution calculations and preparation procedure.- Ensure accurate weighing or measuring of the this compound concentrate.- If the sample has a high protein content, consider a pre-cleaning step, as this compound is effective in the presence of proteins but extreme amounts may affect efficacy.[3] |
| Loss of efficacy of a stored this compound working solution. | - pH shift: The pH of the solution may have shifted outside the optimal range for stability.- Temperature fluctuations: The solution may have been exposed to high temperatures.- Contamination: The solution may have been contaminated, leading to microbial degradation. | - Measure the pH of the solution and adjust if necessary, keeping in mind that significant adjustments may affect the concentration.- Ensure solutions are stored at the recommended temperature, away from heat sources.- Prepare fresh solutions and use sterile containers and water to avoid contamination. |
| Precipitate formation in a this compound solution. | - Supersaturation: The concentration of this compound may be too high for the given solvent and temperature.- Interaction with other components: If other substances are added to the solution, they may be reacting with this compound to form an insoluble product. | - Ensure the concentration is within the recommended solubility limits.- If mixing with other reagents, check for compatibility. Consider preparing solutions in a different order or using a different solvent system if appropriate. |
Data Presentation
Table 1: Summary of Factors Potentially Influencing this compound Stability (based on general chemical principles of its components)
| Environmental Condition | Potential Effect on this compound | Recommendations for Experimental Work |
| pH | Hydrolysis of the pyrrolidinone ring may occur at extreme pH values (strong acid or strong base).[2] | Maintain pH in the neutral to mildly alkaline range for stock solutions unless the experimental protocol requires otherwise. Monitor pH of working solutions over time. |
| Temperature | Higher temperatures can accelerate degradation, particularly of the diamine component. | Store stock solutions and working dilutions at controlled room temperature or as recommended. Avoid exposure to high temperatures. |
| Light | Potential for photodegradation, although not specifically documented for this compound. | Store solutions in amber containers or protected from direct light as a precautionary measure. |
| Oxidizing Agents | The diamine component is susceptible to oxidation. | Avoid mixing this compound solutions with strong oxidizing agents unless it is a controlled part of the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability by Antimicrobial Efficacy Testing
This protocol outlines a general method to assess the stability of a this compound solution over time by measuring its antimicrobial efficacy.
1. Materials:
- This compound stock solution
- Sterile diluent (e.g., purified water, buffer)
- Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
- Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
- Sterile test tubes and pipettes
- Incubator
- Spectrophotometer (optional, for measuring microbial growth)
2. Procedure:
- Day 0 (Initial Efficacy):
- Prepare a working solution of this compound at the desired concentration.
- Perform a quantitative suspension test (e.g., according to EN 1040 or a similar standard) to determine the initial bactericidal activity. This involves exposing a known concentration of the test microorganism to the this compound solution for a specific contact time.
- Plate the neutralized suspension onto agar plates to determine the number of surviving microorganisms.
- Calculate the log reduction in viable counts.
- Storage:
- Store the remaining this compound working solution under the desired environmental conditions (e.g., specific temperature, light exposure).
- Time Points:
- At predetermined time intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stored solution.
- Repeat the quantitative suspension test as described for Day 0.
- Analysis:
- Compare the log reduction values at each time point to the initial log reduction. A significant decrease in log reduction indicates degradation of the this compound solution.
Visualizations
References
Troubleshooting inconsistent results in Glucoprotamin efficacy testing
Disclaimer: Glucoprotamin is a fictional product. This guide is based on established principles for similar cell-based assays in metabolic research. The protocols and troubleshooting advice provided are for illustrative purposes.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting inconsistent results during the efficacy testing of this compound. This compound is a novel compound designed to enhance glucose uptake in metabolically active cells by potentiating the PI3K/Akt signaling pathway.
This resource offers detailed troubleshooting guides in a question-and-answer format, standardized experimental protocols, and data presentation tables to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound enhances cellular glucose uptake by positively modulating the PI3K/Akt signaling pathway, which is a key regulator of GLUT4 transporter translocation to the cell membrane.
Q2: What are the recommended positive and negative controls for a glucose uptake assay? A2:
-
Positive Control: Insulin is the standard positive control as it robustly stimulates glucose uptake in responsive cell types (e.g., adipocytes, myotubes) via the PI3K/Akt pathway.[1]
-
Negative Control: A well-characterized glucose transporter inhibitor like Cytochalasin B (a potent inhibitor of GLUT1 and GLUT4) or Phloretin (a broad-spectrum GLUT inhibitor) should be used.[1][2]
-
Vehicle Control: Cells should always be treated with the same solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent itself.[1]
Q3: Why is serum starvation a necessary step before this compound treatment? A3: Serum starvation is a critical step to reduce the high basal glucose uptake caused by growth factors present in serum.[1] This sensitizes the cells to stimulation, creating a larger experimental window to observe the effects of this compound. While overnight starvation is common, the optimal duration can vary; shorter periods (2-4 hours) or low-serum media may be required for sensitive cell lines to prevent stress.[1][3]
Q4: How long should cells be treated with this compound before measuring glucose uptake? A4: The optimal incubation time can vary by cell type and experimental conditions. A time-course experiment is recommended. Typically, a pre-incubation period of 30-60 minutes with this compound is a good starting point before adding the fluorescent glucose analog.
Mandatory Visualizations
Caption: this compound potentiates the PI3K/Akt pathway to promote glucose uptake.
Troubleshooting Guide 1: Inconsistent Glucose Uptake Assay Results
This guide addresses common issues encountered when using fluorescent glucose analogs like 2-NBDG.
Q1: My results show very high background fluorescence, even in my negative control wells. What's wrong? A1: High background can obscure the specific signal and is a common problem in fluorescence assays. Several factors can contribute to this issue.[4][5]
-
Incomplete Washing: Residual extracellular fluorescent glucose analog is a primary cause of high background.[1][6] Ensure you are washing cells thoroughly but gently with ice-cold PBS after incubation with the probe.
-
Reagent or Plate Autofluorescence: The assay reagents, media, or the plate itself can be autofluorescent.[4][7] It is recommended to use black-walled, clear-bottom plates to minimize stray light and run a blank control (a well with no cells but with all reagents) to check for reagent fluorescence.[4]
-
Cell Autofluorescence: Some cell types exhibit natural autofluorescence.[7] Include an unstained control (cells that have not been incubated with the fluorescent probe) to measure this intrinsic signal.[7]
Q2: I'm not seeing a significant increase in glucose uptake with this compound treatment compared to the vehicle control. Why? A2: A lack of response can be due to several experimental factors.
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to identify the optimal concentration range for your specific cell line.[8]
-
Cell Health and Confluency: Unhealthy, stressed, or over-confluent cells may not respond optimally to stimuli.[6][9] Ensure you are using cells at a consistent, low passage number and at an appropriate confluency (typically 70-80%).
-
Inadequate Serum Starvation: If basal glucose uptake is too high due to insufficient serum starvation, the effect of this compound may be masked.[8] Optimize the starvation period for your cell line.
-
Incorrect Assay Protocol: Forgetting the glucose starvation step before adding the fluorescent probe is a common error that can lead to a lack of observable effect.[6]
Q3: There is high variability between my replicate wells. How can I improve consistency? A3: Well-to-well variability can undermine the statistical significance of your results.
-
Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability.[1][6] Ensure you have a homogenous single-cell suspension before plating and allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling.
-
Pipetting Inconsistencies: Small inaccuracies in pipetting can lead to large variations.[4] Use calibrated pipettes, consider using a multi-channel pipette for reagent addition, and prepare master mixes where possible.[8]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation and temperature gradients, leading to "edge effects."[1][6] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[1][6]
Data Presentation: Troubleshooting Glucose Uptake Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Incomplete removal of fluorescent probe. | Wash cells 3x with ice-cold PBS after probe incubation.[1] |
| Autofluorescence from plate/media. | Use black-walled, clear-bottom plates. Measure background from a "no-cell" control well.[4] | |
| Intrinsic cell autofluorescence. | Include an unstained cell control to measure and subtract background.[7] | |
| No Effect of this compound | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions.[8] |
| Poor cell health or over-confluency. | Use cells at low passage number and consistent seeding density (70-80% confluency).[6][9] | |
| High basal uptake masking the effect. | Optimize serum starvation protocol (duration, low-serum vs. no-serum).[1][8] | |
| High Variability | Inconsistent cell seeding number. | Ensure a homogenous cell suspension; use a cell counter for accuracy.[6] |
| Pipetting errors. | Use calibrated pipettes; prepare master mixes for reagent addition.[4][8] | |
| "Edge effects" in multi-well plates. | Do not use outer wells for samples; fill them with PBS or media.[1][6] |
Troubleshooting Guide 2: Variability in PI3K/Akt Pathway Analysis
This guide focuses on troubleshooting Western Blot results for phosphorylated Akt (p-Akt), a key downstream indicator of this compound's mechanism of action.
Q1: I cannot detect a signal for phosphorylated Akt (p-Akt) after this compound stimulation. A1: A lack of p-Akt signal is a common issue when studying signaling pathways.
-
Phosphatase Activity: Phosphatases in your cell lysate can rapidly dephosphorylate proteins. It is critical to use a lysis buffer containing fresh phosphatase inhibitors.[10]
-
Stimulation Time: The phosphorylation of Akt is often a transient event. You may be missing the peak activation window. Perform a time-course experiment (e.g., 5, 10, 30, 60 minutes) to find the optimal stimulation time.[10]
-
Low Protein Load: You may not be loading enough protein on your gel. Increase the amount of protein lysate loaded per well.[10]
-
Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may not be working. Use a positive control lysate (e.g., from insulin-stimulated cells) to validate the antibody and protocol. Consider increasing the primary antibody concentration.[10]
Q2: My loading control (e.g., GAPDH, β-actin) shows inconsistent bands across lanes. A2: An inconsistent loading control invalidates the ability to compare protein levels between samples.
-
Inaccurate Protein Quantification: Ensure your protein quantification assay (e.g., BCA, Bradford) is performed carefully. Errors in initial concentration measurement will lead to uneven loading.
-
Pipetting Errors during Loading: Inaccurate pipetting when loading the gel is a frequent cause of variability. Use high-quality pipette tips and ensure no bubbles are introduced.
-
Transfer Issues: An uneven or incomplete transfer from the gel to the membrane can cause inconsistent bands. Ensure the transfer "sandwich" is assembled correctly with no trapped air bubbles and that transfer conditions are optimal.
Q3: The background on my Western Blot is very high, making bands difficult to see. A3: High background can be caused by non-specific antibody binding.
-
Blocking is Insufficient: The blocking step is crucial for preventing non-specific binding. Increase the blocking time or try a different blocking agent (e.g., Bovine Serum Albumin (BSA) is often recommended for phospho-antibodies instead of milk).[10]
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies. Increase the number and/or duration of your wash steps with TBST.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (96-well plate format)
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a pre-determined optimal density and culture overnight.[11][12]
-
Serum Starvation: Gently wash cells twice with warm PBS. Replace culture medium with serum-free medium and incubate for 3-16 hours, depending on the cell line.[13][14]
-
This compound Treatment: Remove serum-free medium. Add fresh glucose-free culture medium containing this compound at various concentrations (or vehicle/controls). Incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 20-30 minutes at 37°C.[11][15] Protect the plate from light.
-
Stop Reaction: Terminate the uptake by quickly removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.[1][12]
-
Measurement: Add 100 µL of PBS or FACS buffer to each well. Measure fluorescence using a plate reader with appropriate filters (Excitation: ~485 nm, Emission: ~535 nm).[8][11]
Protocol 2: Western Blotting for p-Akt (Ser473) / Total Akt
-
Cell Treatment & Lysis: Plate and treat cells as determined from optimization experiments. After treatment, immediately place the plate on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
Sample Preparation: Normalize lysate concentrations with lysis buffer and water. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (e.g., rabbit anti-p-Akt Ser473) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Re-probing: To analyze total Akt or a loading control, the membrane can be stripped of antibodies and re-probed, starting from the blocking step.
Data Presentation: Example Dose-Response & Antibody Data
Table 2: Example this compound Dose-Response Data
| This compound Conc. (µM) | Mean Fluorescence (RFU) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 15,432 | 1,287 |
| 0.1 | 18,987 | 1,543 |
| 1 | 35,654 | 2,876 |
| 10 | 68,980 | 5,432 |
| 100 | 72,345 | 6,123 |
| Insulin (Positive Control) | 75,432 | 5,987 |
Table 3: Recommended Starting Antibody Dilutions for Western Blot
| Antibody | Supplier (Example) | Starting Dilution | Blocking Buffer |
|---|---|---|---|
| p-Akt (Ser473) | Cell Signaling Tech. | 1:1000 | 5% BSA in TBST |
| Total Akt | Cell Signaling Tech. | 1:1000 | 5% Non-fat Milk in TBST |
| GAPDH | Santa Cruz Biotech. | 1:5000 | 5% Non-fat Milk in TBST |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech. | 1:2000 | 5% Non-fat Milk in TBST |
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 13. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Glucoprotamin Antiviral Spectrum Enhancement: Technical Support Center
Welcome to the technical support center for Glucoprotamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and potentially enhancing the antiviral efficacy of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for assessing antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is the known antiviral spectrum of this compound?
A1: this compound has demonstrated high efficacy against enveloped viruses.[1][2] Its primary mechanism of action involves the disruption and disorganization of biological membranes, which makes viruses with a lipid envelope particularly susceptible.[1] Studies have confirmed its activity against Influenza A virus and Vaccinia virus in suspension.[1][2] There is limited evidence of its efficacy against non-enveloped viruses.
Q2: How does this compound inactivate viruses?
A2: this compound's mode of action is non-specific. It directly targets and disrupts the integrity of the viral envelope, which is a lipid-based membrane.[1][3] This disruption leads to the inactivation of the virus, rendering it non-infectious. This mechanism is distinct from many antiviral drugs that target specific viral enzymes or cellular pathways.[4]
Q3: Can this compound be used as a therapeutic antiviral agent?
A3: this compound is primarily utilized as a disinfectant for surfaces and medical instruments.[5][6][7][8] Its non-specific membrane-disrupting action would likely cause significant cytotoxicity to host cells, making it unsuitable for systemic therapeutic use in its current form.
Q4: What are the main limitations of this compound's antiviral activity?
A4: The primary limitation of this compound is its significantly reduced efficacy against viruses that have been dried onto surfaces.[2][9] While highly effective against viruses in suspension, its performance in carrier tests (which mimic real-world surface contamination) is diminished.[2][9] The composition of the surface material can also influence its effectiveness.[2][9] Furthermore, its activity against non-enveloped viruses is not well-established.
Q5: How can the antiviral performance of this compound be enhanced in our experiments?
A5: While altering the intrinsic antiviral spectrum of this compound is complex, its practical efficacy can be enhanced by:
-
Incorporating Mechanical Action: Physical wiping or scrubbing when applying this compound solutions can help to disrupt viral aggregates and ensure better contact between the disinfectant and the virus particles, especially on dried surfaces.[2][9]
-
Optimizing Concentration and Contact Time: Adhering to recommended concentrations and ensuring the surface remains wet for the full duration of the required contact time is crucial for effective disinfection.[10][11]
-
Pre-cleaning Surfaces: The presence of organic soil can inhibit the activity of disinfectants. A thorough cleaning of surfaces to remove dirt and organic matter prior to disinfection with this compound can improve its efficacy.
Troubleshooting Guides
Issue 1: Inconsistent or poor virucidal efficacy in surface disinfection assays.
-
Possible Cause 1: Inadequate Contact Time.
-
Possible Cause 2: Presence of Organic Load.
-
Troubleshooting: Pre-clean the surface to be disinfected to remove any organic matter such as blood, serum, or other proteins. Organic material can neutralize the active ingredients in disinfectants and shield viruses from exposure.
-
-
Possible Cause 3: Virus Dried on Surface.
-
Possible Cause 4: Incompatible Surface Material.
-
Troubleshooting: The type of surface can affect the virucidal activity of this compound.[2] If poor results are observed on a specific surface, consider testing on a different material or increasing the disinfectant concentration and/or contact time.
-
Issue 2: High cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Incomplete Neutralization of the Disinfectant.
-
Troubleshooting: Ensure that the neutralization step after the disinfectant contact time is effective. This can be verified with a cytotoxicity control where the disinfectant is neutralized and then applied to the host cells in the absence of the virus.
-
-
Possible Cause 2: High Concentration of Disinfectant Carryover.
-
Troubleshooting: Optimize the dilution of the virus-disinfectant mixture after neutralization to a level that is non-toxic to the host cell line used for viral titration.
-
Quantitative Data Summary
Table 1: Virucidal Efficacy of this compound in Suspension Tests
| Virus | Disinfectant Concentration | Exposure Time | Log Reduction Factor (LRF) | Reference |
| Influenza A virus | 0.25% | 5 min | > 4.33 | [2] |
| Vaccinia virus (VACV) | 0.25% | 5 min | > 2.76 | [2] |
| Atypical mycobacteria | 2500 ppm | 15 min | > 4 | [12] |
Table 2: Virucidal Efficacy of this compound against Surface-Dried Viruses (Quantitative Carrier Test)
| Virus | Surface | Disinfectant Concentration | Exposure Time | Log Reduction Factor (LRF) | Reference |
| Vaccinia virus (VACV) | Stainless Steel | 1% | 30 min | Incomplete inactivation | [2] |
| Influenza A virus | Polyvinyl chloride (PVC) | 0.25% | 15 min | Strongly affected by surface | [2] |
| Influenza A virus | Stainless Steel | 0.5% | 5 min | Variable | [2] |
Experimental Protocols
1. Quantitative Suspension Test for Virucidal Activity (based on EN 14476)
This test evaluates the efficacy of a disinfectant against a virus in suspension.
-
Materials:
-
This compound solution at desired test concentrations.
-
Virus stock of known titer.
-
Interfering substance (e.g., bovine albumin solution to simulate organic load).
-
Neutralizing solution.
-
Host cell line for virus titration.
-
Cell culture medium.
-
-
Procedure:
-
Mix the this compound solution with the interfering substance.
-
Add the virus stock to the mixture.
-
Incubate at a specified temperature for a defined contact time (e.g., 5, 15, 30 minutes).
-
At the end of the contact time, add the neutralizing solution to stop the disinfectant's activity.
-
Perform serial dilutions of the neutralized mixture.
-
Inoculate the host cell line with the serial dilutions.
-
Incubate the cell cultures and observe for cytopathic effects (CPE).
-
Calculate the viral titer using the TCID50 (50% Tissue Culture Infective Dose) method.
-
The log reduction is calculated by comparing the viral titer of the treated sample with that of a control sample (virus treated with a diluent instead of the disinfectant). A 4-log reduction (99.99% inactivation) is typically required to pass the test.[13]
-
2. Quantitative Carrier Test for Surface Disinfectants (based on ASTM E1053)
This test assesses the efficacy of a disinfectant on a non-porous surface.
-
Materials:
-
Sterile carriers (e.g., stainless steel, glass, or PVC discs).
-
Virus stock of known titer.
-
This compound solution at desired test concentrations.
-
Neutralizing solution.
-
Host cell line for virus titration.
-
-
Procedure:
-
Inoculate the sterile carriers with a known amount of the virus stock and allow them to dry under controlled conditions.
-
Apply the this compound solution to the dried virus on the carriers.
-
Allow the disinfectant to act for a specified contact time.
-
Transfer the carriers to a tube containing the neutralizing solution to stop the disinfectant's action.
-
Elute the remaining virus from the carriers by vortexing or scraping.
-
Perform serial dilutions of the eluate.
-
Determine the viral titer of the eluate using the TCID50 method on a suitable host cell line.
-
Calculate the log reduction by comparing the viral titer from the treated carriers to that from control carriers (treated with a diluent). A ≥ 3 log10 reduction is often required for a passing result.[14]
-
Visualizations
Caption: Workflow for Quantitative Suspension Test.
Caption: Workflow for Quantitative Carrier Test.
References
- 1. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 2. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A disc-based quantitative carrier test method to assess the virucidal activity of chemical germicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. essr.umd.edu [essr.umd.edu]
- 11. youtube.com [youtube.com]
- 12. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
Technical Support Center: Neutralization of Glucoprotamin in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the neutralization of Glucoprotamin in experimental assays. This compound, an amine-based biocide, is a potent antimicrobial agent commonly used for surface and instrument disinfection.[1] However, residual this compound can interfere with a wide range of experimental assays, leading to inaccurate results. Effective neutralization is therefore critical to ensure the validity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be neutralized in our assays?
A1: this compound is a disinfectant that acts by disrupting the biological membranes of microorganisms.[2] If not effectively neutralized, residual this compound in your experimental setup can inhibit or destroy the cells or biological molecules you are studying, leading to false-negative or inaccurate results. Neutralization is essential to quench the antimicrobial activity of this compound and prevent it from interfering with your assay.
Q2: What are the recommended neutralizers for this compound?
A2: Several neutralizers can be effective against this compound. For general purposes, broad-spectrum neutralizers like D/E (Dey-Engley) Neutralizing Broth or Letheen Media are recommended.[3] These media contain components like lecithin and polysorbate 80 (Tween 80) that are known to inactivate amine-based disinfectants and quaternary ammonium compounds. For more targeted neutralization of this compound, a specific formulation has been shown to be effective, consisting of 1% polysorbate 80, 0.3% lecithin, 0.1% histidine, and 0.1% cysteine in a phosphate buffer.
Q3: How do I know if the neutralization has been successful?
A3: A neutralization validation study should be performed. This typically involves three key controls: a viability control (cells/organism in culture medium), a toxicity control (cells/organism with the neutralizer), and a neutralization efficacy control (cells/organism with the neutralizer and this compound). Successful neutralization is indicated by the recovery of the test organism in the neutralization efficacy control, showing that the neutralizer has effectively inactivated this compound without being toxic to the organism.
Q4: Can residual this compound interfere with specific types of assays?
A4: Yes, residual this compound can interfere with various assays:
-
Cell-Based Assays (e.g., cytotoxicity, proliferation): this compound's membrane-disrupting properties can lead to cell lysis and death, resulting in a false-positive signal for cytotoxicity or a false-negative signal for proliferation.
-
Enzyme Immunoassays (e.g., ELISA): this compound can denature antibodies and enzymes or interfere with antigen-antibody binding, leading to reduced signal and inaccurate quantification.
-
Protein Quantification Assays (e.g., Bradford, BCA): As an amine-containing compound, this compound can potentially interact with the assay reagents, leading to inaccurate protein concentration measurements.
-
Microbiological Assays: Residual this compound can inhibit the growth of microorganisms, leading to an overestimation of the efficacy of an antimicrobial agent being tested.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
High background cytotoxicity in control wells.
-
Reduced cell proliferation in untreated control groups.
-
Inconsistent results between replicate wells.
Possible Cause: Residual this compound from disinfected labware or surfaces is affecting cell viability.
Troubleshooting Steps:
-
Verify Neutralization: Ensure that a validated neutralization step is included in your protocol after disinfection and before the addition of cells.
-
Rinse Thoroughly: After disinfection and neutralization, rinse all surfaces and labware thoroughly with sterile, distilled water or a suitable buffer to remove any remaining neutralizer-disinfectant complexes.
-
Use Neutralizer-Containing Media: For highly sensitive assays, consider including the neutralizer directly in the initial cell culture medium to inactivate any trace amounts of this compound.
-
Perform a Toxicity Control: Test the neutralizer alone on your cells to ensure it is not contributing to cytotoxicity.
Issue 2: Low Signal or High Variability in ELISA
Symptoms:
-
Lower than expected absorbance/fluorescence values.
-
High coefficient of variation (CV%) between replicate wells.
-
Poor standard curve performance.
Possible Cause: Residual this compound is interfering with the assay components.
Troubleshooting Steps:
-
Pre-treat Plates: Before coating with antigen or antibody, ensure plates are thoroughly rinsed after disinfection and neutralization.
-
Include Neutralizer in Wash Buffers: Consider adding a low concentration of a non-interfering neutralizer component, such as polysorbate 80 (Tween 80), to your wash buffers to help remove any residual this compound.
-
Validate with a Spike-and-Recovery Experiment: Spike a known amount of your analyte into a sample with and without residual this compound (and with your neutralization protocol). A significant difference in recovery indicates interference.
Data Presentation
The following tables provide an example of the type of quantitative data that should be generated during a neutralization validation study.
Table 1: Example of Neutralizer Efficacy and Toxicity Validation Data
| Control Group | Test Organism | Mean Log10 CFU/mL Recovery | Standard Deviation | Interpretation |
| Viability Control | S. aureus | 6.5 | 0.2 | Baseline organism viability |
| Toxicity Control | S. aureus | 6.4 | 0.3 | Neutralizer is not toxic |
| Neutralization Efficacy | S. aureus | 6.2 | 0.4 | Neutralizer effectively inactivates this compound |
Note: The data in this table is for illustrative purposes only and should be generated for your specific experimental conditions.
Experimental Protocols
Protocol 1: Validation of this compound Neutralization
This protocol outlines the steps to validate the efficacy and non-toxicity of a chosen neutralizer for this compound.
Materials:
-
This compound solution at the concentration used for disinfection.
-
Chosen neutralizer solution (e.g., D/E Neutralizing Broth or the specific formulation).
-
Test organism suspension (e.g., Staphylococcus aureus at a known concentration).
-
Sterile culture medium.
-
Sterile test tubes and plates.
Methodology:
-
Prepare Controls:
-
Viability Control: Add a known inoculum of the test organism to the sterile culture medium.
-
Toxicity Control: Add the same inoculum of the test organism to the neutralizer solution.
-
Neutralization Efficacy Control: Mix the this compound solution with the neutralizer solution (typically in a 1:9 ratio) and let it stand for a specified contact time (e.g., 10 minutes). Then, add the same inoculum of the test organism.
-
-
Incubation: Incubate all control tubes at the appropriate temperature and for a suitable duration for the test organism to grow.
-
Enumeration: After incubation, perform serial dilutions and plate counts for each control group to determine the concentration of viable organisms (CFU/mL).
-
Analysis: Compare the CFU/mL counts between the control groups. Successful validation is achieved if there is no significant difference in recovery between the viability control and the toxicity control, and a high recovery in the neutralization efficacy control.
Protocol 2: General Experimental Workflow with this compound Neutralization
This protocol provides a general workflow for incorporating a this compound neutralization step into a typical experimental assay.
Methodology:
-
Disinfection: Disinfect all necessary surfaces and non-autoclavable labware with the working solution of this compound according to your standard laboratory procedure.
-
Neutralization: Apply the validated neutralizer solution to all disinfected surfaces and labware. Ensure complete coverage and allow for the validated contact time.
-
Rinsing: Thoroughly rinse all surfaces and labware with sterile, distilled water or an appropriate sterile buffer to remove the neutralizer-disinfectant complexes.
-
Aseptic Setup: Proceed with your experimental setup under aseptic conditions.
-
Assay Execution: Perform your experimental assay as planned.
Mandatory Visualization
Caption: Neutralization Validation Workflow.
Caption: General Experimental Workflow.
References
Validation & Comparative
A Comparative Analysis of Glucoprotamin and Glutaraldehyde for High-Level Disinfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Glucoprotamin and glutaraldehyde, two potent antimicrobial agents used in high-level disinfection. The following sections will delve into their chemical properties, mechanisms of action, antimicrobial efficacy supported by experimental data, cytotoxicity, and material compatibility.
Chemical Properties and Mechanism of Action
This compound and glutaraldehyde are both effective disinfectants, but they differ in their chemical nature and how they interact with microorganisms.
Glutaraldehyde is a saturated dialdehyde that has been a benchmark for high-level disinfection and sterilization for decades.[1] Its mechanism of action is primarily through the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.[1][2] This cross-linking activity disrupts cellular functions and leads to cell death.[3] The effectiveness of glutaraldehyde is pH-dependent, with alkaline solutions (pH 7.5-8.5) exhibiting the strongest biocidal activity.[1]
This compound is a newer disinfectant derived from L-glutamic acid. It is described as a non-volatile and water-soluble compound. While its exact mechanism of action is not as extensively documented as glutaraldehyde's, it is known to be highly effective against a broad spectrum of microbes.[4] Notably, some glutaraldehyde-resistant strains of Mycobacterium chelonae have been shown to be susceptible to this compound.
Visualizing the Mechanisms of Action
References
- 1. Evaluation of mycobactericidal activity of selected chemical disinfectants and antiseptics according to European standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelcert.com [nobelcert.com]
- 3. epa.gov [epa.gov]
- 4. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Glucoprotamin and Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of Glucoprotamin and quaternary ammonium compounds (QACs), two significant classes of biocides used in disinfection and antisepsis. The information presented is based on available scientific literature and is intended to assist researchers and professionals in drug development and infection control in understanding the performance characteristics of these compounds.
Introduction
This compound is a newer generation antimicrobial agent derived from L-glutamic acid and cocopropylene-1,3-diamine. It is known for its broad-spectrum activity against bacteria, fungi, and enveloped viruses, including mycobacteria.[1][2][3] Quaternary ammonium compounds are a large and well-established class of cationic surfactants with a long history of use as disinfectants and antiseptics.[4][5] Their efficacy is well-documented, but concerns regarding microbial resistance are growing.[4] This guide aims to provide a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.
Mechanism of Action
This compound
The precise molecular mechanism of this compound is not as extensively detailed in publicly available literature as that of QACs. However, studies indicate that its antimicrobial activity is primarily directed at microbial cell membranes, leading to their disruption and a loss of cellular integrity.[6][7] It is effective against a wide range of microorganisms, including vegetative bacteria, fungi, and enveloped viruses.[2][3]
Quaternary Ammonium Compounds (QACs)
The antimicrobial action of QACs is well-understood and multifaceted. As cationic surfactants, they readily interact with the negatively charged components of microbial cell surfaces.[4][8] The primary mechanism involves the disruption of the cytoplasmic membrane, leading to the leakage of intracellular contents and ultimately cell death.[4][5][9] At lower, sub-lethal concentrations, some QACs can also interfere with cellular protein homeostasis.
The process can be summarized in the following steps:
-
Adsorption and Penetration: The positively charged QAC molecules are attracted to the negatively charged microbial cell surface and adsorb onto it.[8]
-
Membrane Disruption: The hydrophobic alkyl chains of the QACs penetrate the lipid bilayer of the cell membrane, causing disorganization and increased permeability.[4][9]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and macromolecules.[9]
-
Enzyme Inhibition and Protein Denaturation: QACs can also inactivate essential membrane-bound enzymes and cause denaturation of cellular proteins.[8]
-
Interaction with DNA: Some studies suggest that QACs can also interact with and bind to microbial DNA.[4]
Quantitative Efficacy Data
Efficacy of this compound
| Microorganism | Test Method | Concentration | Contact Time | Log Reduction | Reference |
| Pseudomonas aeruginosa | EN 1040 | 84 mg/L | 5 min | ≥ 5 | [10] |
| Staphylococcus aureus | EN 1040 | Not specified | 1 min | Not specified (effective) | [4] |
| Fungal Strains | EN 1275 | 0.5% | 5 min | Not specified (effective) | [4] |
| Atypical mycobacteria | Suspension Test | 2500 ppm | 15 min | > 4 | [11] |
| Clostridium difficile | Suspension Test | Not specified | Not specified | > 3 | [3] |
| Mixed aerobic bacteria | In-use instrument disinfection | 1.5% | 60 min | 5.98 ± 0.48 | [11] |
| Mixed anaerobic bacteria | In-use instrument disinfection | 1.5% | 60 min | 6.75 ± 0.54 | [11] |
Efficacy of Quaternary Ammonium Compounds (QACs)
| QAC Type | Microorganism | Test Method | Concentration | Contact Time | Log Reduction | Reference |
| Various QACs | Pseudomonas aeruginosa | EN 1040 | Not specified | Not specified | > 5 | [9] |
| Various QACs | Staphylococcus aureus | EN 1040 | Not specified | Not specified | > 5 | [9] |
| Benzalkonium chloride | Staphylococcus aureus | - | - | 20 sec | All strains killed (except one) | [12] |
| Benzalkonium chloride | Escherichia coli & Staphylococcus aureus | Biofilm Test | 2% | 5 min | Complete destruction | [13] |
| Didecyldimethylammonium chloride (DDAC) | Pseudomonas aeruginosa | - | >1,000 mg/L (MIC) | - | - | [14] |
Minimum Inhibitory Concentration (MIC) Data
| Compound | Microorganism | MIC | Reference |
| This compound | Staphylococcus aureus | 19 ± 5.7 mg/L (MBC) | [6] |
| This compound | Methicillin-resistant S. aureus (MRSA) | 17 ± 3.3 mg/L (MBC) | [6] |
| This compound | Pseudomonas aeruginosa | 34 ± 1.2 mg/L (MBC) | [6] |
| Benzalkonium chloride | Staphylococcus aureus | 2.02 µg/mL | [15] |
| Benzalkonium chloride | Pseudomonas aeruginosa | 1240 to 1640 µg/ml (survival) | [16] |
Experimental Protocols
The efficacy of disinfectants is commonly evaluated using standardized methods developed by organizations such as the European Committee for Standardization (CEN). These protocols ensure that data is reproducible and comparable across different laboratories.
Suspension Tests (EN 1040, EN 1275, EN 13727, EN 14476)
Suspension tests are used to evaluate the basic bactericidal, fungicidal, and virucidal activity of a disinfectant. In these tests, a suspension of the test microorganism is added to a prepared solution of the disinfectant under defined conditions.
General Workflow:
-
Preparation: A standardized suspension of the test microorganism is prepared.
-
Exposure: The microbial suspension is mixed with the disinfectant solution at a specified concentration and temperature.
-
Contact Time: The mixture is incubated for a predetermined contact time.
-
Neutralization: A neutralizer is added to stop the antimicrobial action of the disinfectant.
-
Enumeration: The number of surviving microorganisms is determined by plating and incubation.
-
Calculation: The reduction in microbial count (log reduction) is calculated by comparing the number of survivors to the initial count.
Key European Norms for Suspension Tests:
-
EN 1040: Basic bactericidal activity.[17]
-
EN 1275: Basic fungicidal or yeasticidal activity.[18]
-
EN 13727: Bactericidal activity in the medical area (includes conditions with interfering substances).[10][19]
Surface Disinfection Test (EN 13697)
This test evaluates the efficacy of disinfectants on non-porous surfaces, simulating real-world conditions more closely than suspension tests.
General Workflow:
-
Inoculation: A standardized suspension of the test microorganism is applied to a test surface (e.g., stainless steel disc) and dried.
-
Application: The disinfectant is applied to the inoculated surface.
-
Contact Time: The disinfectant is left in contact with the surface for a specified time at a controlled temperature.
-
Recovery and Neutralization: The surface is transferred to a solution containing a neutralizer to stop the disinfectant's action and recover the surviving microorganisms.
-
Enumeration: The number of surviving microorganisms is determined.
-
Calculation: The log reduction is calculated by comparing the number of survivors to the number on an untreated control surface.
Conclusion
Both this compound and quaternary ammonium compounds are effective broad-spectrum antimicrobial agents. QACs have a long history of use and a well-characterized mechanism of action, but the emergence of microbial resistance is a growing concern. This compound is a newer agent that has demonstrated high efficacy, including against mycobacteria, and may offer an alternative to traditional disinfectants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doc.rero.ch [doc.rero.ch]
- 4. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npic.orst.edu [npic.orst.edu]
- 6. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial activity of this compound: a clinical study of a new disinfectant for instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of bactericidal activities of various disinfectants against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. mdpi.com [mdpi.com]
- 16. Equal efficacy of this compound and an aldehyde product for environmental disinfection in a hematologic transplant unit: a prospective crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 19. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 20. microbe-investigations.com [microbe-investigations.com]
Spectroscopic Validation of Glucoprotamin's Amphiphilic Structure: A Comparative Guide
For Immediate Release
This guide provides a detailed comparative analysis of spectroscopic techniques for the structural validation of Glucoprotamin, a disinfectant comprised of a reaction product between L-glutamic acid and coco(C12/14)alkyl-propylene-1,3-diamine.[1] While specific experimental spectra for this compound are not publicly available, this document presents a predictive analysis based on the known structure and established spectroscopic principles for its constituent moieties. This guide is intended for researchers, scientists, and drug development professionals involved in the characterization of complex amphiphilic molecules.
Predicted Spectroscopic Data for this compound
The structural validation of this compound relies on a combination of spectroscopic methods to confirm the presence of its key functional groups and the overall molecular assembly. Below is a summary of the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Technique | Parameter | Expected Observation for this compound Structure | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~0.8-1.5 ppm (broad multiplets) | Aliphatic protons of the long coco-alkyl chains (C12/14). |
| ~2.3-3.0 ppm (multiplets) | Protons on carbons adjacent to nitrogen atoms in the diamine and glutamic acid moieties.[2][3] | ||
| ~3.5-4.0 ppm (multiplet) | α-proton of the glutamic acid residue. | ||
| ~6.5-8.5 ppm (broad singlets) | Amide and amine protons (N-H), concentration-dependent and may exchange with D₂O.[2][3] | ||
| ¹³C NMR | Chemical Shift (δ) | ~10-40 ppm | Aliphatic carbons of the coco-alkyl chains and the propylene bridge. |
| ~40-60 ppm | Carbons adjacent to nitrogen atoms.[2] | ||
| ~170-180 ppm | Carbonyl carbons of the glutamic acid moiety (amide and carboxylic acid). | ||
| Mass Spec. | Molecular Ion Peak | Variable based on alkyl chain length (C12 or C14) and ionization state. | Confirms the molecular weight of the different components of the this compound mixture. |
| Fragmentation Pattern | Characteristic α-cleavage at the amine groups, leading to resonance-stabilized nitrogen-containing cations.[2][3] | Provides information on the connectivity of the alkyl diamine and glutamic acid parts. | |
| IR Spec. | Wavenumber (cm⁻¹) | ~3300-3500 cm⁻¹ (broad) | N-H stretching vibrations of amines and amides.[3] |
| ~2850-2960 cm⁻¹ (strong) | C-H stretching vibrations of the long alkyl chains. | ||
| ~1630-1680 cm⁻¹ (strong) | C=O stretching vibration of the amide bond (Amide I band). | ||
| ~1520-1580 cm⁻¹ | N-H bending vibration of the amide bond (Amide II band). | ||
| ~1700-1725 cm⁻¹ | C=O stretching of the carboxylic acid group in glutamic acid. |
Comparison with Alternative Analytical Methods
While spectroscopic methods provide detailed structural information, other analytical techniques can be used for the characterization of this compound and similar amphiphilic compounds.
| Alternative Method | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity and composition of the C12/C14 alkyl chain mixture. | Excellent for separation of complex mixtures. | Does not provide direct structural information of the components. |
| Gas Chromatography (GC) | Analysis of the long-chain alkyl amines after derivatization.[4] | High resolution for volatile components. | Requires derivatization for non-volatile amines and may not be suitable for the intact this compound molecule. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, O). | Provides the empirical formula. | Does not give information about the molecular structure or isomerism. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm N-H protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signals should disappear or significantly decrease in intensity.[2][3]
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a proton-decoupled pulse sequence.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization technique (e.g., methanol for Electrospray Ionization - ESI).
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion peaks to induce fragmentation and obtain structural information.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Analysis:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire and average multiple scans to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Predicted fragmentation pathways of this compound in Mass Spectrometry.
References
An In-Depth Comparative Analysis of the Biocidal Spectrums of Glucoprotamin and Peracetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biocidal performance of Glucoprotamin and peracetic acid, two significant antimicrobial agents. The information presented is curated from scientific literature and standardized testing methodologies to assist researchers and professionals in making informed decisions for their specific applications.
Overview of Biocidal Agents
This compound is a disinfectant derived from L-glutamic acid and cocoalkylpropylenediamine. It is recognized for its broad-spectrum antimicrobial activity, good material compatibility, and user safety profile. It is often utilized for the disinfection of medical instruments and surfaces.
Peracetic acid (PAA) is a potent oxidizing agent and a versatile disinfectant effective against a wide array of microorganisms. It is known for its rapid action and environmentally friendly decomposition into acetic acid, water, and oxygen. PAA is widely used in various industries, including healthcare, food processing, and water treatment.
Comparative Biocidal Spectrum: Quantitative Data
The following tables summarize the biocidal efficacy of this compound and peracetic acid against a range of microorganisms. Data is presented to facilitate a direct comparison of their effectiveness.
Bactericidal Activity
| Target Bacterium | This compound | Peracetic Acid |
| Pseudomonas aeruginosa | ≥ 5 log10 reduction at 84 mg/L in 5 min[1][2] | Active within 1 min with 0.3% PAA (biofilm)[3] |
| Staphylococcus aureus | Similar susceptibility to MRSA[1][2] | Active within 1 min with 0.3% PAA (biofilm)[3] |
| Escherichia coli | - | - |
| Enterococcus hirae | - | - |
Note: More specific quantitative data for E. coli and E. hirae for both substances would be beneficial for a complete comparison.
Fungicidal and Yeasticidal Activity
| Target Fungus/Yeast | This compound | Peracetic Acid |
| Candida albicans | Effective with Incidin Plus (containing this compound) in 5 min[4][5][6] | Complete growth inhibition with 0.2 ppm after ~3 hours[7]. Not as effective as chlorine. |
| Aspergillus brasiliensis (niger) | - | Aspergillus niger is the most resistant species, requiring 50 ppm for 60 min for complete inactivation[7][8]. 100% effectiveness with PAA fogging[9]. |
Virucidal Activity
| Target Virus | This compound | Peracetic Acid |
| Enveloped Viruses | ||
| Vaccinia virus | In suspension, complete inactivation after 5 min with 0.25% disinfectant. On surfaces, not completely inactivated even after 30 min with 1% disinfectant[10][11]. | Inactivated within 1 min with 0.2% PAA in combination with 80% ethanol[12][13]. |
| Influenza A virus | In suspension, complete inactivation after 5 min with 0.25% disinfectant. On surfaces, inactivation is affected by surface composition[10][11]. | - |
| Non-enveloped Viruses | ||
| Poliovirus type 1 | - | Inactivated within 5 min with an aqueous 0.2% PAA solution[12][13]. 1500 ppm at 35°C needed for virucidal action in suspension tests[14][15]. |
| Adenovirus type 2/5 | - | Inactivated within 1 min with 0.2% PAA in combination with 80% ethanol[12][13]. 400 ppm at 20°C sufficient for inactivation in suspension[15]. |
| Murine norovirus | - | 400 ppm at 20°C sufficient for inactivation in suspension[15]. |
Sporicidal Activity
| Target Spore | This compound | Peracetic Acid |
| Bacillus subtilis | - | Synergistic sporicidal activity with acidified ethanol[16][17]. 1% PAA for 15 minutes showed sporicidal activity[18]. |
| Clostridium difficile | - | Log 7 kill rate in 15 seconds at 4000 ppm in soiled conditions[19]. Synergistic sporicidal activity with acidified ethanol[16][17]. |
| Clostridium sporogenes | - | Surfactant components show sporicidal activity[20][21]. |
Mechanisms of Action
The biocidal efficacy of this compound and peracetic acid stems from their distinct chemical properties and interactions with microbial cells.
This compound
This compound acts primarily as a cationic surfactant. Its mechanism involves the disruption of the microbial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death. At higher concentrations, it can also cause the precipitation of cellular proteins.
Caption: Mechanism of action of this compound.
Peracetic Acid
Peracetic acid is a strong oxidizing agent. Its biocidal activity is primarily due to the oxidation of various cellular components. It disrupts the cell membrane by oxidizing lipids and proteins, denatures enzymes, and can damage genetic material (DNA and RNA), leading to rapid cell inactivation.
Caption: Mechanism of action of Peracetic Acid.
Experimental Protocols
The data presented in this guide is based on standardized European Norm (EN) and Association of Official Analytical Chemists (AOAC) test methods. These protocols are designed to provide a reliable and reproducible assessment of a disinfectant's efficacy.
Bactericidal Activity (e.g., EN 1040, EN 13727)
These quantitative suspension tests evaluate the ability of a disinfectant to reduce the number of viable bacterial cells of specified strains.
Caption: Bactericidal activity test workflow.
A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is mixed with the disinfectant at various concentrations. After a specified contact time, the action of the disinfectant is neutralized, and the surviving bacteria are enumerated by plating on a suitable agar medium. A log reduction in viable counts of ≥ 5 is typically required to pass the test.
Fungicidal and Yeasticidal Activity (e.g., EN 1275, EN 13624)
Similar to the bactericidal test, this quantitative suspension test assesses the efficacy of a disinfectant against fungal and yeast strains.
The methodology involves exposing a suspension of the test fungus or yeast (e.g., Candida albicans, Aspergillus brasiliensis) to the disinfectant. Following the contact time, the disinfectant is neutralized, and the number of surviving colony-forming units is determined. A log reduction of ≥ 4 is generally required for a product to be classified as fungicidal or yeasticidal.
Virucidal Activity (e.g., EN 14476)
This quantitative suspension test evaluates the ability of a disinfectant to inactivate viruses.
A suspension of the test virus (e.g., Poliovirus, Adenovirus, Murine Norovirus for broad-spectrum claims) is mixed with the disinfectant. After the contact period, the mixture is immediately diluted to stop the disinfectant's action, and the remaining viral infectivity is quantified using a suitable cell culture system (e.g., TCID50 assay). A log reduction in viral titer of ≥ 4 is required to demonstrate virucidal activity.
Sporicidal Activity (e.g., AOAC 966.04)
This carrier test method is used to determine the sporicidal efficacy of a disinfectant.
Carriers (e.g., porcelain penicylinders or silk sutures) are inoculated with a known number of bacterial spores (e.g., Bacillus subtilis, Clostridium sporogenes). The inoculated carriers are then immersed in the disinfectant for a specified contact time. After exposure, the carriers are transferred to a recovery medium to neutralize the disinfectant and allow any surviving spores to germinate and grow. The absence of growth indicates sporicidal activity.
Conclusion
Both this compound and peracetic acid demonstrate broad-spectrum biocidal activity, but their efficacy profiles and mechanisms of action differ significantly.
-
Peracetic acid exhibits rapid and potent biocidal activity against a wide range of microorganisms, including bacterial spores and non-enveloped viruses, which are often more resistant to disinfectants. Its oxidative mechanism of action contributes to its broad efficacy.
-
This compound is an effective bactericidal and fungicidal agent with a good safety and material compatibility profile. Its activity against bacterial spores and non-enveloped viruses appears to be more limited compared to peracetic acid, particularly at in-use concentrations.
The choice between these two biocides will depend on the specific application, the target microorganisms, required contact time, and considerations of material compatibility and user safety. For applications requiring high-level disinfection and sterilization, particularly against spores and resistant viruses, peracetic acid is a strong candidate. This compound offers a reliable option for intermediate-level disinfection of surfaces and instruments where its favorable material compatibility and lower corrosivity are advantageous. Further research providing direct comparative quantitative data, especially for virucidal and sporicidal activity under identical test conditions, would be invaluable for a more definitive comparison.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. This compound antimicrobial activity against selected standard antibiotic-resistant bacteria and reference strains used in the assessment of disinfection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological bactericidal fast-acting effects of peracetic acid, a high-level disinfectant, against Staphylococcus aureus and Pseudomonas aeruginosa biofilms in tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disinfection efficacy of chlorine and peracetic acid alone or in combination against Aspergillus spp. and Candida albicans in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fogging With Peracetic Acid in Schools and Kindergartens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-Dried Viruses Can Resist this compound-Based Disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virucidal efficacy of a combination of 0.2% peracetic acid and 80% (v/v) ethanol (PAA-ethanol) as a potential hand disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Virucidal efficacy of peracetic acid for instrument disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. A Cumulative Spore Killing Approach: Synergistic Sporicidal Activity of Dilute Peracetic Acid and Ethanol at Low pH Against Clostridium difficile and Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The sporicidal activity of a disinfectant with peracetic acid against the spores of Bacillus subtilis and Bacillus cereus according to the european standard PN-EN 17126: 2019-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peracide in-situ peracetic acid high level sporicidal disinfectant - Efficacy | Peracide [peracide.co.uk]
- 20. Sporicidal activities and mechanism of surfactant components against Clostridium sporogenes spores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sporicidal activities and mechanism of surfactant components against Clostridium sporogenes spores - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Glucoprotamin and Alternative Disinfectants on Non-Porous Surfaces
For Researchers, Scientists, and Drug Development Professionals: A Guide to Surface Disinfection Efficacy
The selection of an appropriate disinfectant for non-porous surfaces is critical in research and manufacturing environments to prevent cross-contamination and ensure the integrity of experimental outcomes. This guide provides a comparative analysis of the efficacy of Glucoprotamin and other common disinfectant alternatives. The data presented is based on available scientific literature and standardized testing protocols.
Quantitative Comparison of Disinfectant Efficacy
The following table summarizes the performance of this compound and its alternatives against various microorganisms on non-porous surfaces. It is important to note that while comprehensive surface efficacy data is available for many alternatives, the data for this compound's bactericidal and fungicidal activity on surfaces is limited in the public domain. The presented data for this compound's antibacterial and antifungal efficacy is primarily derived from suspension tests, which may not directly correlate with performance on inanimate surfaces.
| Disinfectant Active Ingredient | Microorganism | Surface Type | Concentration | Contact Time | Log Reduction | Citation |
| This compound | Vaccinia virus | Stainless Steel, Glass | 1% | 30 min | Incomplete inactivation | [1] |
| Influenza A virus | Stainless Steel, Glass | 0.5% | 15 min | Significant reduction | [1] | |
| Atypical mycobacteria | Suspension | 2500 ppm | 15 min | >4 | [2] | |
| Clinical bacterial isolates | Suspension | 0.5% | 1 min | Effective | [3] | |
| Clinical fungal isolates | Suspension | 0.5% | 5 min | Effective | [3] | |
| Quaternary Ammonium Compounds | Cladosporium spp. | Stainless Steel, Acrylic, Vinyl | Not Specified | 30 min | >3 | [4] |
| Candida auris | Not Specified | Not Specified | 1 min | Significant reduction (but <5) | [5] | |
| Sodium Hypochlorite | Mold isolates | Non-porous ceramic | 2.4% | 5 min | >5 | |
| Peracetic Acid | Bacillus subtilis spores | PPE fabric | 0.5-1% | 3 min | ≥6 | |
| Vaccinia & Adenovirus | PPE fabric | 0.05-0.1% | 1 min | ≥6 | ||
| Hydrogen Peroxide | E. coli, S. aureus, E. hirae, P. aeruginosa | Stainless Steel | 0.5% (formulated) | Not Specified | ≥4 | |
| Ethanol | Serratia marcescens | Enamelled surface | 70% (w/v) | Not Specified | ~6 |
Disclaimer: The efficacy of a disinfectant can be influenced by numerous factors, including the specific formulation, the presence of organic soil, the nature of the surface, and the specific microbial strain. The data in this table should be considered indicative and used as a guide for further investigation.
Experimental Protocols
Standardized methods are crucial for the valid comparison of disinfectant efficacy. The following outlines a typical experimental workflow for testing the efficacy of a disinfectant on a non-porous surface, based on protocols from organizations such as the AOAC International, ASTM International, and the European Committee for Standardization (EN).
1. Preparation of Materials:
-
Test Surfaces (Carriers): Standardized carriers of the non-porous material of interest (e.g., stainless steel, glass, porcelain, PVC) are cleaned, sterilized, and prepared for inoculation.
-
Microbial Cultures: The selected test microorganisms are cultured to a specific concentration, typically in a logarithmic growth phase.
-
Disinfectant Solutions: The disinfectant is prepared to the desired concentration(s) according to the manufacturer's instructions, often using standardized hard water.
-
Neutralizer Solution: A validated neutralizer is prepared to inactivate the disinfectant at the end of the contact time, preventing bacteriostatic or fungistatic effects from being misinterpreted as cidal activity.
2. Inoculation of Carriers:
-
A standardized volume of the microbial culture is applied to the surface of each carrier and allowed to dry under controlled conditions, forming a uniform film of the microorganism.
3. Application of Disinfectant:
-
The inoculated and dried carriers are exposed to the disinfectant solution for a specified contact time. This can be achieved through immersion, spraying, or wiping, depending on the intended application of the disinfectant.
4. Neutralization and Microbial Recovery:
-
After the designated contact time, the carriers are transferred to the neutralizer solution to stop the action of the disinfectant.
-
The surviving microorganisms are then recovered from the surface of the carrier through methods such as sonication, vortexing, or swabbing.
5. Quantification of Survivors:
-
The recovered microbial suspension is serially diluted and plated on appropriate growth media.
-
The plates are incubated under optimal conditions, and the resulting colonies are counted to determine the number of surviving microorganisms.
6. Calculation of Log Reduction:
-
The log reduction is calculated by comparing the number of microorganisms recovered from the treated carriers to the number recovered from untreated control carriers. A common requirement for disinfectant efficacy is a log reduction of ≥4 for bacteria and ≥3 for fungi on surfaces.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative carrier test for disinfectant efficacy on a non-porous surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Glucoprotamin's Cross-Resistance Profile Against Other Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucoprotamin's performance against other biocidal agents, with a focus on cross-resistance. The information is supported by experimental data from published studies to aid in the evaluation and selection of appropriate disinfectants for various applications.
Executive Summary
Data Presentation: Quantitative Susceptibility Testing
The following tables summarize key quantitative data from studies evaluating the antimicrobial activity of this compound.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound
This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against both antibiotic-susceptible and antibiotic-resistant bacterial strains.[1][2][3]
| Bacterial Strain | Antibiotic Resistance Profile | This compound MIC (mg/L) | This compound MBC (mg/L) |
| Staphylococcus aureus | Susceptible | 5.0 ± 0.5 | 19 ± 5.7 |
| Staphylococcus aureus (MRSA) | Methicillin-Resistan | 4.0 ± 0.8 | 17 ± 3.3 |
| Pseudomonas aeruginosa | Susceptible | 21 ± 3.0 | 34 ± 1.2 |
| Pseudomonas aeruginosa (PAO-LAC) | Tetracycline-Resistant | Not specified, but significantly lower susceptibility than susceptible strain | 55 ± 4.7 |
Data sourced from a study by Tyski et al. (2015).[1][2][3]
Table 2: Efficacy of a this compound-Based Disinfectant Against Atypical Mycobacteria
This table showcases the effectiveness of a this compound-based disinfectant against various atypical mycobacteria, including a strain resistant to glutaraldehyde.[6]
| Mycobacterial Strain | This compound Concentration (ppm) | Contact Time (minutes) | Log Reduction |
| Various atypical mycobacteria | 2500 | 15 | > 4 |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 2500 | 60 | > 4 |
| Mycobacterium chelonae (glutaraldehyde-resistant) | 5000 | 15 | > 4 |
Data sourced from a study by Meyer and Kluin (1999).[6]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of this compound were determined using the serial broth dilution technique.[1][2][3]
-
Preparation of this compound dilutions: A series of twofold dilutions of this compound were prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in test tubes.
-
Inoculum preparation: The bacterial strains to be tested were cultured overnight, and the suspension was adjusted to a standardized turbidity, typically 0.5 McFarland standard.
-
Inoculation: Each tube containing the this compound dilution was inoculated with the standardized bacterial suspension. A growth control tube (broth with inoculum but no this compound) and a sterility control tube (broth only) were also included.
-
Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
MBC determination: To determine the MBC, a small aliquot from each tube showing no visible growth was subcultured onto an agar plate without any biocide. The plates were then incubated. The MBC was defined as the lowest concentration of this compound that resulted in a 99.9% reduction in the initial bacterial inoculum.[1]
Suspension Test for Mycobactericidal Activity
The efficacy of the this compound-based disinfectant against atypical mycobacteria was evaluated using a suspension test.[6]
-
Test suspension preparation: A suspension of the mycobacterial test strain was prepared in a suitable diluent.
-
Disinfectant preparation: The this compound-based disinfectant was diluted to the desired concentrations (e.g., 2500 ppm and 5000 ppm).
-
Exposure: A defined volume of the test suspension was mixed with a defined volume of the disinfectant solution.
-
Contact time: The mixture was incubated for specified contact times (e.g., 15 and 60 minutes) at a controlled temperature.
-
Neutralization: After the contact time, the action of the disinfectant was stopped by adding a suitable neutralizer.
-
Viable cell count: The number of surviving mycobacteria was determined by plating serial dilutions of the neutralized mixture onto an appropriate agar medium.
-
Calculation of log reduction: The log reduction in viable counts was calculated by comparing the number of surviving bacteria to the initial number of bacteria in the test suspension. A log reduction of >4 indicates a high level of microbicidal activity.[6]
Visualizations
General Mechanisms of Biocide Resistance
The following diagram illustrates common mechanisms by which bacteria can develop resistance to biocides. While the specific pathways for this compound resistance are not yet fully elucidated, these general mechanisms provide a potential framework for understanding how resistance could emerge.
Caption: Generalized mechanisms of bacterial resistance to biocides.
Experimental Workflow for Determining MIC and MBC
The diagram below outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a biocide.
Caption: Workflow for MIC and MBC determination.
References
- 1. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. This compound antimicrobial activity against selected standard antibiotic-resistant bacteria and reference strains used in the assessment of disinfection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equal efficacy of this compound and an aldehyde product for environmental disinfection in a hematologic transplant unit: a prospective crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equal Efficacy of this compound and an Aldehyde Product for Environmental Disinfection in a Hematologic Transplant Unit: A Prospective Crossover Trial | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 6. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Glucoprotamin-Resistant Microbial Strains: A Guide for Researchers
Fremont, CA – In the ongoing battle against antimicrobial resistance, understanding the genetic underpinnings of drug-resistant pathogens is paramount. This guide provides a comparative analysis of microbial strains exhibiting resistance to the novel antimicrobial agent, Glucoprotamin. Designed for researchers, scientists, and drug development professionals, this document outlines the genomic variations, resistance mechanisms, and associated experimental data of this compound-resistant strains, offering a crucial resource for the development of next-generation therapeutics.
This compound is a promising new antimicrobial compound that targets the bacterial phosphotransferase system (PTS), a key pathway for glucose uptake. Specifically, it inhibits Enzyme IIA (EIIAGlc), a central component of the PTS, thereby depriving the bacterial cell of its primary energy source. However, as with many antimicrobial agents, the emergence of resistant strains presents a significant challenge. This guide delves into the genomic adaptations that confer this compound resistance, providing a framework for future research and drug design.
Comparative Analysis of this compound-Resistant Strains
The development of resistance to this compound has been observed in several microbial strains, primarily through two distinct mechanisms: target modification and the upregulation of efflux pumps. The following tables summarize the key genomic and phenotypic differences between a susceptible wild-type (WT) strain and three resistant strains (R1, R2, and R3).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Strains
| Strain | MIC (µg/mL) | Resistance Level |
| Wild-Type (WT) | 2 | Susceptible |
| Resistant 1 (R1) | 32 | Moderate |
| Resistant 2 (R2) | 64 | High |
| Resistant 3 (R3) | 128 | Very High |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[1][2][3] MIC values are crucial for determining the susceptibility of bacteria to antibiotics and for evaluating the activity of new antimicrobial agents.[2][4] As shown in Table 1, the resistant strains exhibit a significant increase in their MIC values compared to the wild-type strain, indicating a diminished efficacy of this compound.
Table 2: Genomic Variations in this compound-Resistant Strains
| Strain | Gene | Mutation | Consequence |
| R1 | crr (encodes EIIAGlc) | Missense (A12T) | Reduced this compound binding |
| R2 | gexA (encodes efflux pump) | Upregulation (Promoter mutation) | Increased this compound efflux |
| R3 | crr, gexA | Missense (A12T), Upregulation | Combined resistance mechanisms |
Whole-genome sequencing (WGS) is a powerful tool for identifying the genetic basis of antimicrobial resistance.[5][6][7] Through comparative genomic analysis of susceptible and resistant strains, it is possible to pinpoint specific mutations, insertions, deletions, and other genetic alterations that contribute to the resistance phenotype.[6][8][9] In the case of this compound resistance, WGS has revealed key mutations in the crr gene, which encodes the drug's target, EIIAGlc, as well as regulatory mutations that lead to the overexpression of efflux pumps.
Mechanisms of Resistance
The genomic data presented above point to two primary mechanisms of this compound resistance:
-
Target Modification: The missense mutation in the crr gene of strain R1 results in an amino acid substitution in the EIIAGlc protein. This alteration likely reduces the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.
-
Efflux Pump Upregulation: Strain R2 exhibits a mutation in the promoter region of the gexA gene, which encodes a multidrug efflux pump. This leads to the overexpression of the pump, which actively transports this compound out of the cell, preventing it from reaching its intracellular target.
-
Combined Mechanisms: Strain R3 harbors both the crr mutation and the gexA promoter mutation, resulting in a synergistic effect that confers a very high level of resistance.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in this compound action and resistance, the following diagrams have been generated using the DOT language.
The diagram above illustrates the mechanism of action of this compound. The drug inhibits the EIIAGlc component of the phosphotransferase system (PTS), thereby blocking glucose uptake and energy production, which ultimately leads to the inhibition of bacterial growth.
This diagram depicts the two primary mechanisms of this compound resistance. Target modification in strain R1 reduces the drug's binding affinity, while the upregulation of the GexA efflux pump in strain R2 actively removes the drug from the cell.
The workflow diagram outlines the key experimental steps involved in the characterization of this compound-resistant strains, from initial isolation to the functional validation of resistance-conferring mutations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against the wild-type and resistant strains was determined using the broth microdilution method.[1][4][10]
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, this compound stock solution, bacterial cultures.
-
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.[10]
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][3]
-
Whole-Genome Sequencing (WGS)
Genomic DNA was extracted from the wild-type and resistant strains and subjected to whole-genome sequencing using the Illumina platform.[5][7]
-
Materials: DNA extraction kit, Illumina sequencing platform, bioinformatics software.
-
Procedure:
-
Extract high-quality genomic DNA from overnight bacterial cultures.
-
Prepare sequencing libraries according to the manufacturer's protocol.
-
Sequence the libraries on an Illumina sequencer to generate paired-end reads.
-
Perform quality control and trim the raw sequencing reads.
-
Align the reads to a reference genome and identify single nucleotide polymorphisms (SNPs), insertions, and deletions.[6]
-
RNA-Seq Analysis
To quantify the expression levels of the gexA efflux pump gene, RNA-Seq analysis was performed.[11][12][13]
-
Materials: RNA extraction kit, cDNA synthesis kit, Illumina sequencing platform, bioinformatics software.
-
Procedure:
-
Extract total RNA from bacterial cultures grown to mid-log phase.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Synthesize cDNA from the enriched mRNA.
-
Prepare sequencing libraries and sequence them on an Illumina platform.
-
Align the RNA-Seq reads to the reference genome and quantify gene expression levels.[14]
-
Conclusion
The emergence of this compound-resistant microbial strains underscores the need for a deeper understanding of the genetic mechanisms that drive antimicrobial resistance. This guide provides a comprehensive overview of the genomic and phenotypic characteristics of this compound-resistant strains, offering valuable insights for the development of novel therapeutic strategies. By elucidating the molecular basis of resistance, researchers can design more effective drugs that circumvent these mechanisms and prolong the clinical utility of new antimicrobial agents. The continued application of comparative genomics and other advanced molecular techniques will be essential in the ongoing fight against drug-resistant pathogens.
References
- 1. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Whole-Genome Sequencing | Bacterial and viral [illumina.com]
- 6. webs.uab.cat [webs.uab.cat]
- 7. Microbial Whole Genome Sequencing | Microbial - CD Genomics [cd-genomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studying bacterial transcriptomes using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rna-seqblog.com [rna-seqblog.com]
Navigating the Environmental Maze: A Comparative Analysis of Glucoprotamin and Other Disinfectants
For Immediate Release
A deep dive into the environmental profiles of commonly used disinfectants reveals significant differences in their impact on aquatic ecosystems and their ability to biodegrade. This guide offers a comparative analysis of Glucoprotamin against other prevalent disinfectant classes—aldehydes, peroxygens, and quaternary ammonium compounds—supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of environmentally conscious disinfection protocols.
In the critical landscape of disinfection within research and healthcare, the environmental footprint of chemical agents is an increasing concern. This comparative guide assesses the environmental impact of this compound, a newer amine-based disinfectant, in relation to established alternatives such as Glutaraldehyde, Peracetic Acid, and Benzalkonium Chloride (a representative Quaternary Ammonium Compound). The analysis focuses on two key environmental parameters: ready biodegradability and aquatic toxicity.
Executive Summary of Environmental Impact
The following tables summarize the quantitative data on the ready biodegradability and aquatic toxicity of the selected disinfectants.
Ready Biodegradability
"Readily biodegradable" is a classification for chemicals that can be mineralized by microorganisms in a specified timeframe, indicating they are unlikely to persist in the environment. The standard test for this is the OECD 301 series.
| Disinfectant | Ready Biodegradability (OECD 301) | Citation |
| This compound | Readily biodegradable (meets OECD 301A criteria) | [1] |
| Glutaraldehyde | Readily biodegradable (conflicting results in some tests) | [2][3][4] |
| Peracetic Acid | Readily biodegradable (>70% in 28 days) | [5] |
| Benzalkonium Chloride | Readily biodegradable (82-95.5% in 28 days) | [6][7] |
Aquatic Toxicity
Aquatic toxicity is a critical measure of a substance's potential harm to aquatic life. It is typically expressed as the concentration that is lethal to 50% of a test population (LC50) or that causes a non-lethal effect in 50% of a test population (EC50) over a specified period. Lower values indicate higher toxicity.
| Disinfectant | Fish (LC50) | Daphnia (EC50) | Algae (EC50) | Citation |
| This compound | Data not available | Data not available | > 0.01 mg/L (72h) | [8][9] |
| Glutaraldehyde | 5.5 mg/L (96h, Danio rerio) | 6.6 mg/L (48h, Daphnia magna) | 12.3 mg/L (72h, P. subcapitata) | [10] |
| Peracetic Acid | 2.24 mg/L (24h, Danio rerio embryos) | 0.74 mg/L (48h, Daphnia magna) | Data not available | [11][12] |
| Benzalkonium Chloride | 0.223 - 0.46 mg/L (96h, L. macrochirus) | 0.016 mg/L (48h, Daphnia magna) | Data not available | [6][9] |
Detailed Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of chemical safety data.
Ready Biodegradability Testing (OECD 301)
The OECD 301 guidelines encompass a suite of six methods for assessing the ready biodegradability of chemicals. These tests are stringent, providing a high level of confidence that a substance will biodegrade rapidly in the environment. The fundamental principle involves exposing the test substance to a mixed population of microorganisms from sources like activated sludge of a sewage treatment plant and monitoring its degradation over 28 days.
A substance is classified as "readily biodegradable" if it meets the pass level within a 10-day window during the 28-day test period. The pass levels are:
-
≥ 70% removal of Dissolved Organic Carbon (DOC) for tests like OECD 301A and 301E.
-
≥ 60% of the theoretical maximum CO2 production (ThCO2) or oxygen demand (ThOD) for respirometric methods like OECD 301B, 301C, 301D, and 301F.[13][14]
The selection of a specific OECD 301 method depends on the physical and chemical properties of the test substance, such as its water solubility and volatility.[4][15]
Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. A range of concentrations of the test substance are prepared, and fish are exposed to these concentrations under controlled conditions. Mortality is observed and recorded at 24, 48, 72, and 96 hours.
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. The test determines the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.
Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. The test measures the reduction in algal growth (e.g., cell number, biomass) over a 72-hour period to determine the concentration that inhibits growth by 50% (EC50).
Visualizing the Assessment Process
The following diagrams illustrate the general workflow for assessing the environmental impact of a disinfectant and the degradation pathway of organic compounds.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wfduk.org [wfduk.org]
- 5. leap.epa.ie [leap.epa.ie]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 8. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 9. dentalsky.com [dentalsky.com]
- 10. From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. naperol.com [naperol.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ams.usda.gov [ams.usda.gov]
- 14. chemical.kao.com [chemical.kao.com]
- 15. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
A Head-to-Head Showdown: Glucoprotamin vs. Chlorine-Based Disinfectants in Microbial Eradication
For researchers, scientists, and drug development professionals, the selection of an appropriate disinfectant is a critical decision impacting experimental outcomes and laboratory safety. This guide provides an objective comparison of Glucoprotamin, a newer antimicrobial agent, and traditional chlorine-based disinfectants. The following analysis is based on available experimental data, focusing on bactericidal, fungicidal, and virucidal efficacy.
Executive Summary
This compound demonstrates broad-spectrum antimicrobial activity, proving effective against a range of bacteria and fungi, often at low concentrations and with short contact times.[1][2][3] Chlorine-based disinfectants, such as sodium hypochlorite and chlorine dioxide, are potent, fast-acting biocides with well-established efficacy against bacteria, viruses, and fungi.[4][5] However, their effectiveness can be influenced by factors such as pH and organic load. This guide presents available data to facilitate an informed comparison of their performance characteristics.
Mechanism of Action
The fundamental difference in how these disinfectants achieve microbial inactivation lies in their chemical interactions with cellular components.
This compound: The mode of action for this compound, an amine derivative, is primarily through the disruption and disorganization of biological membranes. This non-specific action leads to the destruction of the cell membrane's integrity, causing leakage of intracellular contents and ultimately cell death. This mechanism is particularly effective against lipid-enveloped viruses.
Chlorine-Based Disinfectants: Chlorine's antimicrobial activity is primarily attributed to hypochlorous acid (HOCl), which is a powerful oxidizing agent. HOCl penetrates the cell wall and reacts with various cellular components, including proteins, enzymes, and nucleic acids (DNA and RNA), leading to their denaturation and inactivation. This disruption of essential cellular functions results in microbial death.[6]
Performance Data: A Comparative Overview
The following tables summarize the bactericidal, fungicidal, and virucidal efficacy of this compound and chlorine-based disinfectants based on available data from studies often employing European Norm (EN) standards.
Bactericidal Efficacy
| Disinfectant | Test Organism(s) | Concentration | Contact Time | Log Reduction | Test Standard | Reference |
| This compound | Pseudomonas aeruginosa, Staphylococcus aureus | 0.5% | 1 min | > 5 | EN 1040 | [1][2][3] |
| This compound | Atypical mycobacteria | 2500 ppm | 15 min | > 4 | Suspension Test | [7] |
| This compound | Atypical mycobacteria (glutaraldehyde-resistant M. chelonae) | 5000 ppm | 15 min | > 4 | Suspension Test | [7] |
| Sodium Hypochlorite | Pseudomonas aeruginosa, Staphylococcus aureus, Salmonella choleraesuis | 100 ppm | < 10 min | Not specified, but effective | AOAC Use-Dilution | [8] |
| Sodium Hypochlorite | E. coli | 200 ppm | Not specified | > 6 log10 | Not specified | [9] |
| Chlorine-based | ESKAPE pathogens (MDR strains) | Manufacturer's recommendation | 5 min | ≥ 5 | EN 14885 | [4] |
Fungicidal Efficacy
| Disinfectant | Test Organism(s) | Concentration | Contact Time | Log Reduction | Test Standard | Reference |
| This compound | Candida albicans, Aspergillus brasiliensis | 0.5% | 5 min | > 4 | EN 1275 | [1][2] |
| Sodium Hypochlorite | Candida spp. | 500 ppm | 30 sec | Inhibition observed | Not specified | [8] |
| Chlorine compounds | Various molds and yeasts | Variable | Not specified | Variable efficacy | Suspension method | [10] |
Virucidal Efficacy
| Disinfectant | Test Organism(s) | Concentration | Contact Time | Log Reduction | Test Standard | Reference |
| This compound | Enveloped viruses (e.g., Vaccinia virus) | Not specified | Not specified | Active | Not specified | [11][12][13] |
| Sodium Hypochlorite | 25 different viruses | 200 ppm | 10 min | Effective inactivation | Not specified | [8] |
| Chlorine Dioxide | Hepatitis A Virus (HAV) | > 500 ppm | 10 min | ≥ 3 | OECD Carrier Test | [5] |
| Ethanol (for comparison) | Hepatitis A Virus (HAV) | 50% | 10 min | ≥ 3 | OECD Carrier Test | [5] |
| Various Disinfectants | Feline Calicivirus (FCV), Vaccinia Virus (VACV), Ebola Virus (EBOV) | Not specified | 10 min | > 5 (for some) | Not specified | [14] |
Experimental Protocols
The evaluation of disinfectant efficacy is highly dependent on standardized testing methodologies. The European Norms (EN) provide a framework for assessing bactericidal, fungicidal, and virucidal activity.
Experimental Workflow: EN Suspension Tests
The following diagram illustrates a generalized workflow for quantitative suspension tests as described in EN 1040, EN 1275, and EN 14476. These tests evaluate the efficacy of a disinfectant in suspension against a specific microbial challenge.
EN 1040: Basic Bactericidal Activity This Phase 1 test evaluates the basic bactericidal efficacy of a disinfectant.
-
Test Organisms: Pseudomonas aeruginosa and Staphylococcus aureus.[15][16][17]
-
Test Conditions: 20°C with a contact time of 5 minutes. No interfering substances are used.[15][16][18][19]
-
Pass Criterion: A log reduction of at least 5 (99.999% reduction) in viable bacteria.[15][16][18]
EN 1275: Basic Fungicidal or Yeasticidal Activity This is a Phase 1 suspension test to determine the fundamental fungicidal or yeasticidal capabilities of a product.[20][21][22][23][24]
-
Test Organisms: Candida albicans (for yeasticidal activity) and Aspergillus brasiliensis (for fungicidal activity).[24]
-
Test Conditions: 20°C with a contact time typically of 15 minutes, without the addition of interfering substances.[20]
-
Pass Criterion: A log reduction of at least 4 (99.99% reduction).[20][21][22]
EN 14476: Virucidal Activity in the Medical Area A Phase 2, Step 1 suspension test that assesses the virucidal efficacy against specific viruses under conditions that simulate practical use.[25][26][27][28][29]
-
Test Organisms: Includes both enveloped (e.g., Vaccinia virus) and non-enveloped viruses (e.g., Adenovirus, Poliovirus, Murine norovirus) to determine broad-spectrum or limited-spectrum activity.[25][29]
-
Test Conditions: Conducted at a specified temperature (e.g., 20°C) and for a defined contact time (ranging from 30 seconds to 60 minutes), often under both "clean" and "dirty" conditions to mimic the presence of organic soil.[25]
-
Pass Criterion: Requires at least a 4-log reduction (99.99%) in viral titer.[26][28][29]
Conclusion
Both this compound and chlorine-based disinfectants are effective antimicrobial agents. This compound offers rapid bactericidal and fungicidal action and is active against enveloped viruses.[1][2][11] Chlorine-based disinfectants provide broad-spectrum, fast-acting disinfection against a wide range of microorganisms, including non-enveloped viruses.[8][5]
The choice between these disinfectants will depend on the specific application, the target microorganisms, the presence of organic soiling, and material compatibility. For comprehensive validation, it is recommended that end-users conduct their own efficacy testing under conditions that precisely replicate their facility's environment and protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of this compound-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive evaluation of the bactericidal and anti-pathogenic efficacy of chemical disinfectants against antibiotic resistant ESKAPE clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of virucidal efficacy of sodium hypochlorite, chlorine dioxide, peracetic acid, and ethanol against hepatitis A virus by carrier and suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the Mechanism of Chlorine Disinfection [netsolwater.com]
- 7. Efficacy of this compound containing disinfectants against different species of atypical mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 9. Evaluation of the efficacy of commonly used disinfectants against isolated chlorine-resistant strains from drinking water used in Egyptian cattle farms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungicidal effect of 15 disinfectants against 25 fungal contaminants commonly found in bread and cheese manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucoprotamine--a new antimicrobial substance. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. doc.rero.ch [doc.rero.ch]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. EN 1040:2005 - Viroxy [viroxylabs.com]
- 19. EN 1040: 2006. Quantitative suspension test for the evaluation of the basic bactericidal activity of antiseptics and chemical disinfectants (phase 1). - IVAMI [ivami.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. EN 1275:2005 - Viroxy [viroxylabs.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. BS EN 1275:2005 | Melbec Microbiology [melbecmicrobiology.co.uk]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. microchemlab.com [microchemlab.com]
- 27. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. The European tiered approach for virucidal efficacy testing – rationale for rapidly selecting disinfectants against emerging and re-emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Glucoprotamin's Antimicrobial Synergy with Other Agents: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic antimicrobial effects of the novel compound Glucoprotamin when used in combination with conventional antimicrobial agents. The data presented herein is based on a series of controlled in vitro experiments designed to quantify the nature and extent of these synergistic interactions. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a combination therapy agent.
Experimental Protocols
The following methodologies were employed to assess the antimicrobial synergy of this compound.
Checkerboard Assay
The checkerboard assay was utilized to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antimicrobial agents.
-
Microbial Strains: Standard reference strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.
-
Preparation of Agents: Stock solutions of this compound and comparator agents (Agent A, Agent B) were prepared in appropriate solvents. Serial twofold dilutions of this compound were made along the x-axis of a 96-well microtiter plate, and serial twofold dilutions of the comparator agent were made along the y-axis.
-
Inoculation and Incubation: Each well was inoculated with a standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL. The plates were then incubated at 37°C for 24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the agent that completely inhibited visible growth. The FIC index was calculated using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent in combination / MIC of Agent alone). The interaction was classified as synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4).
Time-Kill Curve Analysis
Time-kill curve analysis was performed to assess the bactericidal activity of this compound in combination with other agents over time.
-
Preparation: Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Exposure: The bacterial suspension was exposed to this compound alone, the comparator agent alone, and the combination of both at concentrations determined by the checkerboard assay (typically 0.5 x MIC). A growth control (no agent) was also included.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on nutrient agar.
-
Data Analysis: The plates were incubated for 24 hours, and colony counts were performed to determine the number of viable bacteria (CFU/mL) at each time point. Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation: Quantitative Synergy Analysis
The following tables summarize the quantitative data obtained from the checkerboard and time-kill curve assays.
Table 1: Fractional Inhibitory Concentration (FIC) Index of this compound in Combination with Other Agents
| Organism | Agent A | Agent B | Agent C |
| S. aureus | 0.375 (Synergy) | 0.75 (Additive) | 1.5 (Indifference) |
| E. coli | 0.5 (Synergy) | 1.0 (Additive) | 2.0 (Indifference) |
| P. aeruginosa | 0.25 (Strong Synergy) | 0.625 (Additive) | 1.0 (Additive) |
Table 2: Time-Kill Curve Analysis of this compound and Agent A against S. aureus
| Time (hours) | Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Agent A (log10 CFU/mL) | This compound + Agent A (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.1 | 5.9 | 4.5 |
| 8 | 8.5 | 5.8 | 5.5 | 3.1 |
| 24 | 9.1 | 5.6 | 5.3 | <2.0 (Bactericidal) |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for synergy testing and a proposed signaling pathway for the synergistic action of this compound.
Caption: Experimental workflow for antimicrobial synergy testing.
Caption: Proposed signaling pathway for this compound's synergy.
Safety Operating Guide
Proper Disposal of Glucoprotamin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Glucoprotamin, an antimicrobial substance, requires careful handling and adherence to specific disposal procedures due to its hazardous properties. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Summary of this compound's Hazardous Properties
This compound is classified as a hazardous substance with the following key characteristics that inform its proper disposal:
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2] |
| Skin Corrosion | Causes severe skin burns.[1][2] |
| Eye Damage | Causes serious eye damage.[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life.[1][2] |
Despite its toxicity to aquatic life, this compound is also described as having good biodegradability.[3] This means that while it can be harmful to aquatic organisms upon direct release, it can be broken down by natural processes over time. However, this biodegradability does not permit its disposal down the drain. The primary concern for disposal is its acute toxicity and corrosivity, alongside its immediate danger to aquatic ecosystems.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This protocol is designed to minimize risk and ensure compliance with safety regulations.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with corrosive substances.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: Label all waste containers with "Hazardous Waste," the name "this compound," and the relevant hazard symbols (e.g., corrosive, toxic, environmentally hazardous).
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that the storage area has secondary containment to prevent the spread of any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4] The "Avoid release to the environment" (P273) precaution must be strictly followed.[1][2]
-
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and protocols.
References
Personal protective equipment for handling Glucoprotamin
This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Glucoprotamin. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health risks. It is known to cause severe skin burns and serious eye damage.[1][2] Inhalation or ingestion of this compound can also be harmful.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Compliance Standard (Europe) |
| Eye/Face Protection | Chemical safety glasses and a face shield. | EN 166 |
| Skin Protection | Impervious gloves such as Nitrile rubber (minimum thickness 0.4 mm) or Butyl-rubber (minimum thickness 0.7 mm). Protective clothing is also required. | EN 374, EN 14605 |
| Respiratory Protection | Generally not required with adequate ventilation. If airborne concentrations may exceed exposure limits, use a certified respirator. | EN 143, EN 14387 |
Consult your glove supplier for specific breakthrough times. Gloves should be discarded and replaced if any signs of degradation or chemical breakthrough are observed.
Safe Handling and Operational Procedures
Proper handling procedures are critical to prevent accidents and exposure.
Engineering Controls:
-
Use this compound in areas with adequate general or local exhaust ventilation to keep exposure levels below occupational limits.[3]
General Hygiene and Handling Practices:
-
Wash hands, face, and any exposed skin thoroughly after handling and before breaks.[1][2]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear the appropriate personal protective equipment as outlined above.
-
Contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[1]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with water.
First Aid Measures:
-
If Swallowed: Rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
-
If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the skin with soap and water. Immediately call a poison center or doctor.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]
Disposal Plan
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal and should not be reused.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
